molecular formula C21H29N5O7S B1672814 JB-11 isethionate CAS No. 82935-04-4

JB-11 isethionate

Cat. No.: B1672814
CAS No.: 82935-04-4
M. Wt: 495.6 g/mol
InChI Key: YATKEMOVGUXIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JB-11 Isethionate is a chemical reagent supplied for research and experimental purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, human consumption, or any form of personal use. Researchers are encouraged to investigate the specific biochemical properties and mechanisms of action of JB-11 Isethionate. Its potential research applications and scientific value can be further explored upon consultation of the relevant scientific literature. Handle all reagents with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

82935-04-4

Molecular Formula

C21H29N5O7S

Molecular Weight

495.6 g/mol

IUPAC Name

2-hydroxyethanesulfonic acid;5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine

InChI

InChI=1S/C19H23N5O3.C2H6O4S/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;3-1-2-7(4,5)6/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);3H,1-2H2,(H,4,5,6)

InChI Key

YATKEMOVGUXIDY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(CS(=O)(=O)O)O

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(CS(=O)(=O)O)O

Appearance

Solid powder

Other CAS No.

82935-04-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CI 898
CI-898
CI898
Hydrate, Trimetrexate
JB 11
JB-11
JB11
Monohydrate, Monoacetate Trimetrexate
NSC 249008
NSC 328564
NSC-249008
NSC-328564
NSC249008
NSC328564
Trimetrexate
Trimetrexate Hydrate
Trimetrexate Monohydrate, Monoacetate

Origin of Product

United States

Foundational & Exploratory

JB-11 Isethionate (Trimetrexate): Mechanism of Action, DHFR Inhibition, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

JB-11 isethionate, widely recognized in clinical and pharmacological literature under its generic name trimetrexate (TMQ, CI-898) , is a highly potent, non-classical folate antagonist [1]. Unlike classical antifolates such as methotrexate (MTX), JB-11 is highly lipophilic. This structural advantage enables it to passively diffuse across cell membranes without relying on active transport mechanisms like the reduced folate carrier (RFC)[2].

This distinct pharmacokinetic property allows JB-11 to overcome intrinsic or acquired MTX resistance in neoplastic cells and makes it highly effective against opportunistic pathogens such as Pneumocystis jirovecii[1, 4]. This technical guide details the mechanism of action of JB-11 isethionate, focusing on its competitive inhibition of dihydrofolate reductase (DHFR), and provides validated experimental protocols for researchers investigating antifolate therapies.

Molecular Profiling & Pharmacodynamics

JB-11 isethionate functions as a synthetic, small-molecule inhibitor of DHFR. The isethionate salt formulation (CAS 82935-04-4) ensures optimal solubility for in vitro assays and in vivo experimental dosing, counterbalancing the extreme lipophilicity of the base quinazoline structure.

Table 1: Molecular and Pharmacokinetic Profile of JB-11 Isethionate
ParameterSpecification / Characteristic
Chemical Name 5-methyl-6-(((3,4,5-trimethoxyphenyl)amino)methyl)quinazoline-2,4-diamine 2-hydroxyethane-1-sulfonate
CAS Number 82935-04-4
Molecular Weight 495.55 g/mol
Primary Target Dihydrofolate Reductase (DHFR)
Cellular Entry Mechanism Passive diffusion (Transport-independent)
Metabolism Hepatic (Oxidative O-demethylation & glucuronidation)
Primary Toxicity Myelosuppression (mitigated via Leucovorin rescue)

Mechanistic Pathway: DHFR Inhibition & Folate Depletion

The core mechanism of JB-11 isethionate relies on its high-affinity, competitive binding to the active site of DHFR [3].

  • Normal Folate Metabolism: In rapidly dividing cells, DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential one-carbon donor required for the de novo synthesis of purines and the conversion of dUMP to thymidylate (dTMP) via thymidylate synthase.

  • Inhibition by JB-11: By competitively inhibiting DHFR, JB-11 rapidly depletes intracellular pools of THF. This blockade stalls thymidylate synthase and folate-dependent formyltransferases, halting DNA, RNA, and protein synthesis. The resulting "thymineless death" triggers apoptosis in proliferating cells[1].

  • The Lipophilic Advantage (Causality): Classical antifolates (e.g., MTX) require the RFC for cellular entry. Downregulation or mutation of the RFC is a primary mechanism of MTX resistance. JB-11's quinazoline-based, lipophilic structure allows it to bypass the RFC entirely, achieving high intracellular concentrations via passive diffusion even in transport-defective mutant cell lines [2].

Pathway JB11 JB-11 Isethionate (Passive Diffusion) DHFR DHFR Enzyme JB11->DHFR Competitive Inhibition MTX Methotrexate (RFC Transport) MTX->DHFR Competitive Inhibition DHF Dihydrofolate (DHF) DHF->DHFR Binds THF Tetrahydrofolate (THF) DHFR->THF Catalyzes (NADPH) Nucleotides Purines & dTMP THF->Nucleotides 1-Carbon Transfer DNA DNA/RNA Synthesis (Cell Survival) Nucleotides->DNA Polymerization

Fig 1: Folate pathway and DHFR inhibition by JB-11 vs. Methotrexate.

Overcoming Methotrexate (MTX) Resistance & Leucovorin Rescue

Causality in Experimental Design: When designing in vitro models for chemoresistance, researchers frequently utilize human T-lymphoblast cell lines such as CCRF-CEM/R2, which exhibit MTX resistance due to both elevated DHFR activity and impaired MTX transport. Studies have demonstrated that JB-11 effectively inhibits these transport-defective sublines because its entry is transport-independent [2].

The Leucovorin Rescue System: Because JB-11 lacks selectivity between host mammalian cells and target pathogen/tumor cells, in vivo and clinical applications necessitate co-administration with leucovorin (calcium folinate) [4]. Leucovorin is a reduced folate that enters normal mammalian cells via the RFC, bypassing the DHFR blockade to rescue the cell. However, pathogens like Pneumocystis jirovecii lack the RFC and cannot internalize leucovorin, rendering them selectively susceptible to JB-11 toxicity.

Experimental Protocols: DHFR Inhibition & Cytotoxicity Assays

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for assessing JB-11 isethionate efficacy.

Protocol A: Cell-Free DHFR Enzyme Inhibition Assay (Spectrophotometric)

Rationale: This assay directly quantifies the IC50 of JB-11 by tracking the oxidation of NADPH to NADP+, which absorbs weakly at 340 nm compared to NADPH. The self-validating nature of this assay lies in the kinetic tracking; a true competitive inhibitor will show a dose-dependent decrease in the initial velocity (


) of NADPH oxidation.
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM KCl, 10 mM DTT). Prepare 10 mM stock solutions of JB-11 isethionate in DMSO, diluting to working concentrations (0.1 nM to 1 µM).

  • Enzyme Incubation: In a UV-compatible 96-well microplate, combine 0.5 nM recombinant human DHFR with the JB-11 dilutions. Incubate at room temperature for 15 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding a master mix containing 100 µM NADPH and 50 µM dihydrofolate (DHF).

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm (

    
    ) using a microplate reader for 10 minutes.
    
  • Data Analysis: Calculate the initial velocity (

    
    ) of NADPH oxidation. Plot residual activity versus log[JB-11] to determine the IC50 using non-linear regression.
    
Protocol B: In Vitro Cytotoxicity and Leucovorin Rescue in MTX-Resistant Cells

Rationale: Validates the lipophilic bypass mechanism of JB-11 in transport-deficient cells. The inclusion of a leucovorin arm acts as an internal control to prove that cytotoxicity is strictly folate-pathway dependent.

  • Cell Culture: Seed CCRF-CEM (wild-type) and CCRF-CEM/R2 (MTX-transport defective) cells at

    
     cells/well in RPMI-1640 medium supplemented with 10% dialyzed FBS.
    
  • Drug Treatment: Treat cells with a concentration gradient of JB-11 isethionate (1 nM to 10 µM) or Methotrexate (control).

  • Rescue Condition: In parallel plates, co-administer 10 µM leucovorin to evaluate the protective effect on mammalian cells.

  • Viability Assessment: After 72 hours, add MTT reagent (5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

  • Validation: The CEM/R2 line should show high resistance to MTX but retain sensitivity to JB-11. The addition of leucovorin should shift the JB-11 IC50 curve significantly to the right, validating the rescue mechanism.

Workflow Step1 Culture MTX-Resistant CCRF-CEM/R2 Cells Step2 Administer JB-11 (0.1 nM - 10 µM) Step1->Step2 Step3 Leucovorin Rescue (Parallel Control) Step1->Step3 Step4 Quantify Apoptosis (MTT / Flow Cytometry) Step2->Step4 Step3->Step4 Rescues Host Cells

Fig 2: Experimental workflow for JB-11 cytotoxicity and leucovorin rescue assays.

References

  • Fulton, B., & Wagstaff, A. J. (1996). Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia. Drugs, 51(2), 295-320. URL:[Link]

  • Mini, E., Moroson, B. A., Franco, C. T., & Bertino, J. R. (1985). Cytotoxic Effects of Folate Antagonists against Methotrexate-resistant Human Leukemic Lymphoblast CCRF-CEM Cell Lines. Cancer Research, 45(1), 325-330. URL:[Link]

  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. (2016). Trimetrexate. National Institute of Diabetes and Digestive and Kidney Diseases. URL:[Link]

  • Allegra, C. J., Chabner, B. A., Tuazon, C. U., et al. (1987). Trimetrexate for the treatment of Pneumocystis carinii pneumonia in patients with the acquired immunodeficiency syndrome. New England Journal of Medicine, 317(16), 978-985. URL:[Link]

Structural Divergence in Antifolate Pharmacology: A Comparative SAR Analysis of Trimetrexate Isethionate and Methotrexate

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of Antifolate Architecture

Folate antagonists (antifolates) have served as foundational pillars in both antineoplastic and antimicrobial chemotherapy. Methotrexate (MTX), the prototypical "classical" antifolate, exerts profound cytotoxic effects by competitively inhibiting dihydrofolate reductase (DHFR), thereby halting de novo purine and pyrimidine synthesis[1]. However, the clinical efficacy of MTX is frequently curtailed by innate or acquired cellular resistance mechanisms, primarily localized to membrane transport and intracellular retention.

Trimetrexate (TMQ) isethionate was engineered as a "non-classical" antifolate specifically to circumvent these resistance pathways[2]. By radically altering the molecular scaffold—stripping away the glutamate moiety and enhancing overall lipophilicity—TMQ fundamentally shifts the pharmacokinetic and pharmacodynamic landscape of DHFR inhibition[3]. This guide deconstructs the Structure-Activity Relationship (SAR) between MTX and TMQ, providing researchers with the mechanistic logic and self-validating experimental protocols required to profile these agents.

Structural Deconstruction and SAR Causality

The divergent pharmacological profiles of MTX and TMQ are entirely dictated by their structural components.

  • Methotrexate (MTX): Features a pteridine ring linked to p-aminobenzoic acid (PABA) and an L-glutamate tail. The highly polar glutamate tail is essential for two reasons: it acts as the recognition motif for the Reduced Folate Carrier (RFC) , enabling active transport into the cell, and it serves as the substrate for Folylpolyglutamate Synthetase (FPGS) [3]. FPGS adds successive glutamate residues, creating a bulky, highly charged macromolecule that cannot traverse the cell membrane, ensuring prolonged intracellular target engagement.

  • Trimetrexate (TMQ) Isethionate: Features a 2,4-diaminoquinazoline core. The PABA-glutamate tail is entirely replaced by a lipophilic 3,4,5-trimethoxyanilino group.

  • The SAR Causality: The elimination of the glutamate tail removes the negative charge at physiological pH, drastically increasing the molecule's partition coefficient (LogP). Consequently, TMQ is neither a substrate for the RFC nor FPGS[2]. Instead, its lipophilicity allows it to rapidly enter cells via passive diffusion[4]. Because the free base of TMQ is highly hydrophobic and poorly soluble in aqueous solutions, it is formulated as an isethionate salt (2-hydroxyethanesulfonate). This salt formation provides the necessary aqueous solubility for intravenous delivery, dissociating instantly in plasma to release the lipophilic active moiety.

Quantitative SAR & Pharmacokinetic Data
Pharmacological FeatureMethotrexate (MTX)Trimetrexate (TMQ) Isethionate
Core Scaffold Pteridine ring2,4-diaminoquinazoline
Side Chain Motif PABA + L-Glutamate3,4,5-trimethoxyanilino group
Cellular Entry Mechanism Active transport (via RFC)Passive diffusion
Intracellular Retention Polyglutamation (via FPGS)Concentration gradient (No polyglutamation)
DHFR Binding Affinity (

)
High (Picomolar range)Extremely High (

M for human DHFR)[5]
Primary Resistance Mechanisms RFC mutation, FPGS downregulationDHFR amplification, MDR efflux pumps[3]

Mechanistic Pathways of Target Engagement

The structural modifications in TMQ dictate a completely distinct cellular entry and target engagement pathway compared to MTX. While both molecules ultimately dock into the active site of DHFR to block the conversion of dihydrofolate to tetrahydrofolate, their journey to the enzyme diverges at the plasma membrane.

Pathway MTX Methotrexate (MTX) Classical Antifolate RFC Reduced Folate Carrier (Active Transport) MTX->RFC Requires TMQ Trimetrexate (TMQ) Non-Classical Antifolate Diffusion Passive Diffusion (Lipophilic Entry) TMQ->Diffusion Bypasses RFC FPGS Polyglutamation (FPGS) (Intracellular Retention) RFC->FPGS Enters Cell DHFR DHFR Inhibition (DNA/RNA Synthesis Block) Diffusion->DHFR Direct Binding (No FPGS needed) FPGS->DHFR Retained & Binds

Cellular Entry and DHFR Engagement Pathways of MTX vs. TMQ.

The "Leucovorin Rescue" Asymmetry

A critical clinical consequence of this SAR divergence is the asymmetric effect of Leucovorin (folinic acid) rescue. Leucovorin is a reduced folate that requires the RFC for cellular entry[4]. Because TMQ passively diffuses into all cells (including pathogens like Pneumocystis jirovecii or RFC-deficient tumors), but Leucovorin only enters cells expressing functional RFC, co-administration protects healthy host tissues while leaving the target cells vulnerable to TMQ-induced apoptosis[6].

Experimental Protocols: Validating the SAR Divergence

To empirically prove that TMQ bypasses MTX resistance mechanisms without losing target affinity, researchers must utilize self-validating experimental systems. The following protocols isolate the transport and binding variables.

Protocol 1: Transport-Deficient Resistance Profiling (Cell Viability Assay)

Causality & Self-Validation: By testing both drugs simultaneously against a wild-type (WT) cell line and an RFC-deficient mutant line, the system internally validates the transport hypothesis. If the Resistance Factor (RF = IC50 Mutant / IC50 WT) for MTX is high (e.g., >50) but the RF for TMQ remains ~1, it definitively proves TMQ's efficacy is independent of the RFC[5].

  • Cell Seeding: Plate WT (e.g., CCRF-CEM) and RFC-deficient mutant cells in 96-well plates at

    
     cells/well in folate-free RPMI 1640 medium supplemented with 10% dialyzed fetal bovine serum (to remove exogenous folates).
    
  • Drug Titration: After 24 hours, treat cells with a 10-point serial dilution of MTX (0.1 nM to 100 μM) and TMQ (0.1 nM to 100 μM). Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Viability Quantification: Add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with 100 μL of DMSO and read absorbance at 570 nm.

  • Analysis: Calculate the IC50 using non-linear regression. A TMQ IC50 that remains constant across both cell lines confirms passive diffusion.

Protocol 2: Cell-Free DHFR Inhibition Kinetics

Causality & Self-Validation: To prove that TMQ's structural changes do not compromise its fundamental target affinity, a cell-free enzyme assay is utilized. This removes all membrane transport and polyglutamation variables, directly measuring the inhibition constant (


)[5].
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM KCl). Prepare working solutions of human recombinant DHFR, NADPH (cofactor), and dihydrofolate (DHF, substrate).

  • Enzyme-Inhibitor Pre-incubation: In a UV-compatible cuvette, mix assay buffer, 100 μM NADPH, DHFR enzyme, and varying concentrations of TMQ or MTX. Incubate for 5 minutes at 25°C to allow tight-binding equilibration.

  • Reaction Initiation: Initiate the reaction by adding 50 μM DHF.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm (representing the oxidation of NADPH to NADP+) continuously for 3 minutes.

  • Kinetic Analysis: Plot the initial velocities against inhibitor concentration. Use the Morrison equation for tight-binding inhibitors to calculate the

    
    .
    

Workflow Seed Seed WT & RFC-Mutant Cell Lines Dose Dose Titration: MTX vs TMQ Seed->Dose Incubate Incubate 72h (Folate-free media) Dose->Incubate Assay MTT Viability Assay & IC50 Calculation Incubate->Assay Analyze Calculate Resistance Factor (RF) Assay->Analyze

Step-by-step experimental workflow for antifolate resistance profiling.

References

1.[4] Title: Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed Source: nih.gov URL:[Link] 2.[3] Title: New Antifolates in Clinical Development | CancerNetwork Source: cancernetwork.com URL:[Link] 3.[6] Title: Trimetrexate - LiverTox - NCBI Bookshelf - NIH Source: nih.gov URL:[Link] 4.[2] Title: Trimetrexate: a new antifol entering clinical trials - PubMed Source: nih.gov URL:[Link] 5.[5] Title: Biochemical pharmacology of the lipophilic antifolate, trimetrexate - PubMed Source: nih.gov URL:[Link] 6.[1] Title: Novel antifolate drugs - Johns Hopkins University Source: johnshopkins.edu URL:[Link]

Sources

Lipophilic Antifolate JB-11 (Trimetrexate): Technical Profile & Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

JB-11 , widely recognized in pharmaceutical literature as Trimetrexate (TMQ) , is a potent, non-classical lipophilic antifolate.[1] Unlike classical antifolates (e.g., Methotrexate) which possess a glutamate tail and require the Reduced Folate Carrier (RFC) for cellular entry, JB-11 lacks the glutamic acid moiety. This structural modification confers significant lipophilicity, allowing the compound to penetrate cells via passive diffusion .[1][2]

This unique transport mechanism makes JB-11 a critical tool in overcoming multidrug resistance (MDR) caused by RFC downregulation. It functions primarily as a tight-binding inhibitor of Dihydrofolate Reductase (DHFR) , leading to the depletion of intracellular reduced folates and the subsequent arrest of DNA synthesis.

Chemical Identification Table
PropertySpecification
Common Name Trimetrexate
Code Names JB-11, CI-898, NSC-249008
IUPAC Name 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline
Molecular Formula C₁₉H₂₃N₅O₃
Molecular Weight 369.42 g/mol
Drug Class Non-classical Antifolate; Quinazoline derivative
Primary Target Dihydrofolate Reductase (DHFR) (EC 1.5.1.[1][3][4][5][6][7]3)

Physicochemical Properties & Solubility Profile[4][8][9][10][11][12]

Understanding the solubility behavior of JB-11 is paramount for experimental design. The compound exhibits distinct solubility characteristics depending on its form (free base vs. salt).

Lipophilicity and Partition Coefficient

JB-11 is designed to be lipophilic.

  • LogP (Octanol/Water): ~2.55

  • Implication: This positive LogP value confirms its ability to cross the blood-brain barrier (BBB) and enter cells without active transport, distinguishing it from Methotrexate (LogP ≈ -1.85).

Solubility Data

The free base of JB-11 is poorly soluble in neutral aqueous media. For biological assays, it is typically supplied or prepared as a monoacetate or glucuronate salt to enhance solubility.

Solvent SystemSolubility (Free Base)Solubility (Glucuronate/Acetate Salt)Notes
Water (pH 7.0) < 0.1 mg/mL (Insoluble)> 50 mg/mLSalts are highly water-soluble.
DMSO > 20 mg/mLSolublePreferred stock solvent for in vitro assays.
Ethanol ~ 1 mg/mLModerateLimited solubility compared to DMSO.
0.1 N HCl SolubleSolubleProtonation of the quinazoline ring enhances solubility.
Stability
  • Solid State: Stable at room temperature when protected from light.

  • Solution: Aqueous solutions of the salt are stable for at least 24 hours at 4°C. DMSO stocks should be stored at -20°C to prevent degradation.

Mechanism of Action: The "Bypass" Pathway

The therapeutic value of JB-11 lies in its ability to bypass the Reduced Folate Carrier (RFC). In RFC-deficient tumor cells (a common resistance mechanism), Methotrexate fails to enter. JB-11, however, diffuses freely through the lipid bilayer.

Pathway Visualization (DOT)

The following diagram illustrates the comparative entry mechanisms of JB-11 versus Classical Antifolates.

MOA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MTX_out Methotrexate (MTX) RFC Reduced Folate Carrier (RFC) MTX_out->RFC Requires Binding JB11_out JB-11 (Trimetrexate) JB11_in JB-11 (Cytosolic) JB11_out->JB11_in Passive Diffusion (Lipophilic Bypass) MTX_in MTX (Cytosolic) RFC->MTX_in Active Transport DHFR DHFR Enzyme (Target) MTX_in->DHFR Inhibits JB11_in->DHFR Tight-Binding Inhibition THF Tetrahydrofolate (Depleted) DHFR->THF Blocks Conversion DNA DNA Synthesis (Arrested) THF->DNA Substrate Required

Caption: JB-11 enters cells via passive diffusion, bypassing the RFC transporter required by Methotrexate, and directly inhibits DHFR.

Experimental Protocols

Stock Solution Preparation (Standardized)
  • Objective: Create a 10 mM stock solution of JB-11 (Free Base).

  • Reagents: JB-11 powder, Anhydrous DMSO (Dimethyl Sulfoxide).

  • Protocol:

    • Weigh 3.69 mg of JB-11 free base.

    • Add 1.0 mL of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds. If particulate remains, sonicate for 5 minutes at room temperature.

    • Verification: The solution should be clear and yellow/tan.

    • Storage: Aliquot into amber vials (to protect from light) and store at -20°C. Avoid repeated freeze-thaw cycles.

DHFR Inhibition Assay (Spectrophotometric)

This protocol measures the reduction of dihydrofolate to tetrahydrofolate by monitoring absorbance decrease at 340 nm.

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5) containing 0.1 M KCl.

  • Enzyme Mix: Add purified human or bacterial DHFR (0.01 units/mL final concentration) to the cuvette.

  • Substrate Addition: Add Dihydrofolic acid (DHF) to a final concentration of 50 µM and NADPH to 100 µM.

  • Inhibitor: Add JB-11 stock (diluted in buffer) at varying concentrations (0.1 nM to 100 nM).

  • Measurement: Monitor the decrease in absorbance at 340 nm (ε = 12,300 M⁻¹cm⁻¹) for 5 minutes at 25°C.

  • Calculation: Plot % Inhibition vs. Log[JB-11] to determine the IC₅₀.

    • Expected IC₅₀: Typically < 5 nM for mammalian DHFR.

Cell Viability Assay (MDR Validation)

To verify the "lipophilic bypass" mechanism:

  • Cell Lines: Use CCRF-CEM (Parental) and CCRF-CEM/R (RFC-deficient, MTX-resistant).

  • Treatment: Treat both lines with JB-11 (0.1 nM – 1 µM) and MTX (1 nM – 10 µM) for 72 hours.

  • Readout: Use MTT or CellTiter-Glo.

  • Expected Result:

    • MTX: High IC₅₀ in resistant cells (RFC-deficient).

    • JB-11: Equipotent IC₅₀ in both parental and resistant cells, confirming passive diffusion.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). Trimetrexate (CID 5583). PubChem Compound Summary. Retrieved from [Link]

  • DrugCentral. (2025). Trimetrexate (JB-11).[3][4][5][8][9] Division of Translational Informatics at University of New Mexico. Retrieved from [Link]

  • Elslager, E. F., et al. (1983).[4] Folate antagonists.[4][8][10][11][12] 20. Synthesis and antitumor and antimalarial properties of trimetrexate and related 6-[(phenylamino)methyl]-2,4-quinazolinediamines. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bertino, J. R., et al. (1979).[4] Pharmacology and toxicity of a potent "nonclassical" 2,4-diamino quinazoline folate antagonist, trimetrexate, in normal dogs. Cancer Research.[12][13] Retrieved from [Link]

  • Gangjee, A., et al. (1995). 2,4-Diamino-5-deaza-6-substituted pyrido[2,3-d]pyrimidine antifolates as potent and selective nonclassical inhibitors of dihydrofolate reductases. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

JB-11 isethionate CAS 82935-04-4 supplier and purity

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: JB-11 Isethionate (Trimetrexate Isethionate) Subject: Physicochemical Profile, Mechanism of Action, and Critical Quality Attributes for Research Applications. CAS: 82935-04-4[1][2]

Part 1: Executive Technical Summary

JB-11 Isethionate (CAS 82935-04-4), chemically identified as the isethionate salt of Trimetrexate , is a potent, lipid-soluble non-classical antifolate.[1][2] Unlike classical antifolates such as Methotrexate (MTX), JB-11 does not rely on the Reduced Folate Carrier (RFC) for cellular entry.[1][2] Instead, it enters cells via passive diffusion, making it a critical tool for researching multi-drug resistant (MDR) phenotypes where transport-deficient resistance mechanisms are operative.[1][2]

This guide delineates the physicochemical properties, specific handling protocols, and mechanistic validation of JB-11 for use in oncology and infectious disease research (specifically Pneumocystis models).[1][2]

Part 2: Chemical Architecture & Physicochemical Profile[1][2]

JB-11 is the 2-hydroxyethanesulfonate (isethionate) salt of the 2,4-diaminoquinazoline base.[1][2] The selection of the isethionate counter-ion is not arbitrary; it is engineered to enhance aqueous solubility and bioavailability compared to the free base or halide salts, while maintaining the lipophilicity required for passive diffusion.[2]

Table 1: Physicochemical Specifications
PropertyDetail
Chemical Name 5-methyl-6-(((3,4,5-trimethoxyphenyl)amino)methyl)quinazoline-2,4-diamine isethionate
Common Synonyms JB-11; Trimetrexate Isethionate; NSC 328564
CAS Number 82935-04-4
Molecular Formula C₁₉H₂₃N₅O₃[1][2][3] · C₂H₆O₄S
Molecular Weight 495.55 g/mol (Salt); 369.42 g/mol (Base)
Appearance Off-white to pale yellow crystalline powder
Solubility DMSO (>50 mg/mL); Water (Moderate, pH dependent)
Purity Requirement ≥ 98% (HPLC) for biological assays

Part 3: Mechanism of Action (MoA)

JB-11 functions as a tight-binding inhibitor of Dihydrofolate Reductase (DHFR) .[1][2] By mimicking the pteridine ring of dihydrofolate, it occupies the active site of DHFR with high affinity.[2]

The "Non-Classical" Advantage:

  • Transport Independence: Classical antifolates (MTX) require active transport via the RFC.[1][2] JB-11 is lipophilic and enters via passive diffusion.[1][2]

  • Intracellular Retention: While it can be polyglutamated, its primary potency stems from its high intracellular accumulation driven by lipophilicity, allowing it to overcome high concentrations of competing intracellular folates.[2]

Pathway Visualization: Folate Cycle Blockade

The following diagram illustrates the specific intervention point of JB-11 within the folate metabolic cycle, leading to the arrest of thymidylate synthesis and subsequent apoptosis.

FolateCycle Folate Dietary Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF Reduction MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF MethyleneTHF->DHF Oxidation (via TS) dTMP dTMP (Thymidylate) dUMP dUMP dUMP->dTMP Methylation DNA DNA Synthesis & Repair dTMP->DNA DHFR DHFR Enzyme DHFR->DHF Catalyzes Conversion TS Thymidylate Synthase TS->dTMP Catalysis JB11 JB-11 (Trimetrexate) JB11->DHFR  Direct Inhibition (Ki < 1nM)

Figure 1: Mechanism of Action. JB-11 tightly binds DHFR, preventing the reduction of DHF to THF, thereby starving the cell of the methyl donors required for dTMP and DNA synthesis.[1][2]

Part 4: Sourcing & Critical Quality Attributes (CQA)

When sourcing JB-11 for sensitive biological assays, "research grade" is an insufficient specification.[1][2] The following attributes must be verified on the Certificate of Analysis (CoA):

  • Purity (≥ 98%): Impurities in quinazoline synthesis often include incomplete cyclization products which may be cytotoxic via off-target mechanisms, confounding IC50 data.[1][2]

  • Salt Stoichiometry: Verify the 1:1 ratio of isethionate to base. Excess isethionic acid can alter the pH of unbuffered stock solutions, leading to precipitation upon dilution into media.[2]

  • Water Content: As a hygroscopic salt, JB-11 can absorb atmospheric moisture.[2] Significant water content corrects the effective molecular weight; ensure calculations for Molarity are adjusted based on the specific batch's water content or elemental analysis.[2]

Part 5: Experimental Methodologies

Protocol A: Preparation of Validated Stock Solutions

Objective: To create a stable 10 mM stock solution free of micro-precipitates.

  • Weighing: Weigh 4.96 mg of JB-11 Isethionate powder.

    • Note: Adjust mass based on batch-specific purity. If purity is 98%, weigh

      
       mg.[2]
      
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Critical Step: Do not use aqueous buffers for the initial stock.[2] The lipophilic base may precipitate at high concentrations in neutral pH.[2]

  • Vortexing: Vortex for 30 seconds. The solution should be clear and yellow.[2]

  • Aliquoting: Dispense into light-protective amber tubes (20 µL - 50 µL aliquots) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 2 years).

Protocol B: In Vitro DHFR Inhibition Assay (Cellular)

Objective: To determine the IC50 of JB-11 in a transport-independent context.

Reagents:

  • Target Cells: CCRF-CEM (human T-lymphoblast) or Pneumocystis carinii models.[1][2]

  • Media: RPMI-1640 (Folate-free is preferred for maximum sensitivity, though standard RPMI suffices for relative potency).[1][2]

  • Reagent: CellTiter-Glo® or MTT.[1][2]

Workflow:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Dosing: Prepare a serial dilution of JB-11 in culture media.

    • Range: Start at 1 µM, dilute 1:3 down to 0.1 nM.

    • Vehicle Control: Ensure DMSO concentration is <0.5% in all wells.[2]

  • Exposure: Incubate cells with drug for 72 hours.[2]

    • Mechanism Check: To confirm specificity, run a parallel plate adding Thymidine (10 µM) .[1][2] If JB-11 toxicity is rescued by Thymidine, the mechanism is confirmed as Thymineless Death via DHFR inhibition.[1][2]

  • Readout: Add viability reagent and measure luminescence/absorbance.[2]

  • Analysis: Plot dose-response curve. Expected IC50 for sensitive lines is typically in the low nanomolar range (1–10 nM).[1][2]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 596196, JB-11 isethionate. Retrieved February 28, 2026, from [Link][1][2]

  • Allegra, C. J., et al. (1987).[1][2] "Trimetrexate for the treatment of Pneumocystis carinii pneumonia in patients with the acquired immunodeficiency syndrome." New England Journal of Medicine, 317(16), 978-985.[1][2] [Link]

  • Grem, J. L., et al. (1988).[1][2] "Trimetrexate: a review of preclinical and clinical pharmacology." Pharmaceutical Research, 5(10), 617-625.[1][2] [Link][1][2]

  • Schweitzer, B. I., et al. (1990).[1][2] "Dihydrofolate reductase as a therapeutic target." FASEB Journal, 4(8), 2441-2452.[1][2] [Link][1][2]

Sources

Definitive Technical Guide: Trimetrexate (JB-11) – Pathway Mechanics and Non-Classical Antifolate Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Non-Classical Folate Antagonist JB-11 (Trimetrexate) Pathway Analysis Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive pathway analysis of JB-11 (chemically known as Trimetrexate or TMQ ), a potent non-classical antifolate. Unlike "classical" antifolates such as Methotrexate (MTX), JB-11 is designed to bypass specific resistance mechanisms—namely, the downregulation of the Reduced Folate Carrier (RFC) and the loss of folylpolyglutamate synthetase (FPGS) activity. This document details the molecular mechanism of action, specific signaling disruptions, and self-validating experimental protocols for researchers characterizing DHFR inhibition in transport-deficient cell lines.

The Non-Classical Paradigm: Structural & Functional Distinction

To understand the utility of JB-11, one must first distinguish it from classical antifolates. The "classical" structure mimics folic acid, requiring active transport and intracellular retention via polyglutamylation. JB-11 belongs to the lipophilic quinazoline class, termed "non-classical" because it lacks the glutamate moiety.[1]

Comparative Properties
FeatureClassical Antifolates (e.g., Methotrexate)Non-Classical Antifolates (JB-11/Trimetrexate)
Cellular Entry Active Transport (RFC/SLC19A1)Passive Diffusion (Lipophilic)
Intracellular Retention Polyglutamylation by FPGSNo Polyglutamylation (FPGS Independent)
Primary Target Dihydrofolate Reductase (DHFR)Dihydrofolate Reductase (DHFR)
Resistance Profile Susceptible to RFC downregulation & FPGS lossActive against RFC-deficient & FPGS-deficient cells
Clinical Utility Solid tumors, Leukemias, RAPneumocystis pneumonia (PCP), MTX-resistant tumors

Scientific Insight: The elimination of the glutamate tail in JB-11 allows it to penetrate "pharmacologic sanctuaries" (e.g., the blood-brain barrier) more effectively than MTX, but also reduces its cellular retention time, necessitating different dosing schedules [1].

Pathway Analysis: Mechanism of Action[3][4]

JB-11 exerts its cytotoxic effect by tightly binding to Dihydrofolate Reductase (DHFR) (EC 1.5.1.3). This binding is stoichiometric and pseudo-irreversible, leading to a catastrophic collapse of the intracellular reduced folate pool.

The Lethal Cascade
  • Entry: JB-11 diffuses across the plasma membrane, bypassing the RFC.

  • Target Engagement: JB-11 binds to the active site of DHFR with a

    
     in the sub-nanomolar range (comparable to MTX).
    
  • Metabolic Blockade:

    • Inhibition of THF Synthesis: DHFR is prevented from reducing dihydrofolate (DHF) to tetrahydrofolate (THF).[2]

    • Trapping of Folates: Intracellular folates accumulate as inactive DHF (the "folate trap").

  • Downstream Consequences:

    • dTMP Depletion: Without 5,10-methylene-THF, Thymidylate Synthase (TS) cannot convert dUMP to dTMP.

    • Purine Starvation: 10-formyl-THF is unavailable for de novo purine biosynthesis (GAR transformylase/AICAR transformylase steps).

    • S-Phase Arrest: DNA synthesis halts, leading to "thymineless death" and apoptosis.

Pathway Visualization

The following diagram illustrates the differential entry and inhibition logic of JB-11 versus Classical Antifolates.

FolatePathway cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm MTX_out Methotrexate (MTX) (Classical) RFC Reduced Folate Carrier (RFC/SLC19A1) MTX_out->RFC High Affinity JB11_out JB-11 (Trimetrexate) (Non-Classical) JB11_in JB-11 (Intracellular) JB11_out->JB11_in Passive Diffusion (Bypasses RFC) Folate_out Folate Folate_out->RFC Substrate MTX_in MTX (Intracellular) RFC->MTX_in DHF Dihydrofolate (DHF) RFC->DHF Transport MTX_pg MTX-Polyglutamates (Trapped/Active) MTX_in->MTX_pg FPGS DHFR Dihydrofolate Reductase (DHFR) MTX_in->DHFR Inhibits MTX_pg->DHFR Potent Inhibition JB11_in->MTX_pg X NO REACTION JB11_in->DHFR Potent Inhibition (Independent of FPGS) THF Tetrahydrofolate (THF) DHF->THF Reduction MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF MethyleneTHF->DHF C1 Donor TS Thymidylate Synthase (TS) MethyleneTHF->TS FPGS FPGS (Polyglutamylation) dTMP dTMP TS->dTMP dUMP dUMP dUMP->dTMP Methylation DNA DNA Synthesis dTMP->DNA

Caption: Comparative pathway analysis showing JB-11 bypassing the Reduced Folate Carrier (RFC) and FPGS polyglutamylation to directly inhibit DHFR, unlike classical antifolates.[3]

Experimental Protocols: Validating the "Non-Classical" Mechanism

To scientifically validate JB-11 activity, one must demonstrate its efficacy in systems where classical antifolates fail. The following protocols are designed for self-validation using paired cell lines (Parental vs. RFC-deficient).

Protocol A: Differential Cytotoxicity Assay (MTT/CellTiter-Glo)

Objective: Confirm JB-11 potency remains stable in transport-deficient cells, while MTX potency drops.

Reagents:

  • Cell Lines: CCRF-CEM (Parental, RFC+) and CCRF-CEM/R3 (RFC-deficient variant) [2].

  • Compounds: Methotrexate (Control) and JB-11 (Trimetrexate).[4][5]

  • Assay: CellTiter-Glo® (Promega) or standard MTT.

Workflow:

  • Seeding: Plate 4,000 cells/well in 96-well plates. Allow 24h recovery.

  • Dosing: Treat cells with a 10-point log-scale dilution series (0.01 nM to 10 µM) of MTX and JB-11.

    • Critical Step: Ensure DMSO concentration is <0.5% for JB-11 (lipophilic).

  • Incubation: Incubate for 72 hours (approx. 2-3 doubling times).

  • Readout: Add detection reagent, shake for 10 min, read luminescence/absorbance.

  • Analysis: Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Expected Results (Self-Validation Criteria): | Compound | CCRF-CEM (Parental)


 | CCRF-CEM/R3 (RFC-) 

| Resistance Factor (R/S) | | :--- | :--- | :--- | :--- | | Methotrexate | ~10-20 nM | >2,000 nM | >100x (High Resistance) | | JB-11 | ~5-10 nM | ~5-15 nM | ~1.0x (No Resistance) |

Interpretation: If JB-11 shows a Resistance Factor > 5x, the cell line likely possesses a DHFR mutation or amplification, rather than a transport defect.

Protocol B: Spectrophotometric DHFR Inhibition Assay

Objective: Verify direct enzymatic inhibition (Target Engagement).

Principle: DHFR converts DHF + NADPH → THF + NADP+. The reaction is monitored by the decrease in absorbance at 340 nm (NADPH oxidation).

Workflow:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.5 mM KCl.

  • Reaction Mix:

    • NADPH (100 µM final).

    • Dihydrofolate (50 µM final).

    • Purified DHFR enzyme (human or bovine).

    • JB-11 (varying concentrations).[4][6]

  • Kinetic Read: Pre-incubate enzyme + JB-11 for 2 min. Initiate with DHF.

  • Measurement: Monitor

    
     for 5 minutes at 25°C.
    

Validation Check: JB-11 should exhibit tight-binding kinetics. A plot of


 vs. [Inhibitor] should yield a linear relationship characteristic of stoichiometric inhibition.

Clinical & Translational Context

Toxicity Profile

Because JB-11 enters all cells via passive diffusion, it lacks the selectivity that RFC transport provides to some classical antifolates.

  • Primary Toxicity: Myelosuppression (Neutropenia, Thrombocytopenia).

  • Rescue Strategy: Unlike MTX, which can be "rescued" by Leucovorin (Folinic Acid) effectively in normal tissues, JB-11 toxicity is harder to manage because it enters normal cells as easily as tumor cells. However, Leucovorin is still used to protect normal tissues during high-dose JB-11 therapy, as Leucovorin (a reduced folate) bypasses the DHFR block [3].

Resistance Mechanisms

While JB-11 overcomes transport resistance, cells can still develop resistance via:

  • DHFR Gene Amplification: Overproduction of the enzyme overwhelms the drug.

  • DHFR Mutation: Alterations in the active site (e.g., Phe31 variants) reduce JB-11 binding affinity.

  • MDR1 (P-glycoprotein) Efflux: Being lipophilic, JB-11 is a substrate for P-gp efflux pumps, unlike hydrophilic MTX.

References

  • Bertino, J. R., et al. (1987).[7] "Design and rationale for novel antifolates." NCI Monographs, (5), 87-91.[7]

  • Mini, E., et al. (1985). "Cytotoxic effects of folate antagonists against methotrexate-resistant human leukemic lymphoblast CCRF-CEM cell lines." Cancer Research, 45(1), 325-330.

  • Sattler, M., et al. (1987). "Pharmacology and toxicity of a potent 'nonclassical' 2,4-diamino quinazoline folate antagonist, trimetrexate, in normal dogs."[6][8] Cancer Research, 47(14), 3759-3765.

  • Jackson, R. C., et al. (1984). "Biochemical pharmacology of the lipophilic antifolate, trimetrexate." Advances in Enzyme Regulation, 22, 187-206.

Sources

Methodological & Application

Application Note: Reconstitution and In Vitro Protocol for JB-11 Isethionate

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, causality-driven application note and protocol for the reconstitution and in vitro application of JB-11 isethionate.

Executive Summary

JB-11 isethionate (also known as Trimetrexate isethionate) is a potent, nonclassical folic acid antagonist that competitively inhibits the enzyme dihydrofolate reductase (DHFR)[1][2]. Unlike classical antifolates (such as methotrexate) which rely on active transport mechanisms, JB-11 is highly lipophilic, allowing it to easily penetrate cell membranes and bypass the reduced folate carrier system. This guide details the physicochemical rationale, precise reconstitution methodology in Dimethyl Sulfoxide (DMSO), and self-validating cell culture workflows necessary to maintain compound integrity and experimental reproducibility.

Physicochemical Profiling & Solvent Causality

The free base form of JB-11 contains a lipophilic quinazoline ring and trimethoxy groups, rendering it exceptionally poorly soluble in aqueous buffers[2]. To enhance its handling properties, the compound is supplied as an isethionate salt (CAS: 82935-04-4)[3]. However, to achieve stable, high-concentration stock solutions (≥10 mM) required for in vitro assays, a polar aprotic solvent like DMSO is mandatory[4]. DMSO fully solvates the lipophilic core while maintaining the compound in a non-ionized state suitable for long-term cryopreservation.

Table 1: Physicochemical Properties of JB-11 Isethionate

PropertySpecification
Compound Name JB-11 Isethionate (Trimetrexate isethionate)
CAS Number 82935-04-4
Molecular Formula C21H29N5O7S
Molecular Weight 495.55 g/mol
Primary Target Dihydrofolate reductase (DHFR)
Recommended Solvent Sterile, cell-culture grade DMSO (≥99.9%)

Mechanistic Pathway

JB-11 isethionate competitively binds to DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This halts the 1-carbon transfer reactions that are fundamentally essential for de novo purine and pyrimidine synthesis, ultimately arresting DNA replication and inducing apoptosis in rapidly dividing cells[1][2].

Pathway JB11 JB-11 Isethionate (Trimetrexate) DHFR DHFR Enzyme JB11->DHFR Competitive Inhibition THF Tetrahydrofolate (THF) DHFR->THF Catalysis DHF Dihydrofolate (DHF) DHF->DHFR Substrate Purines Purine/Pyrimidine Synthesis THF->Purines 1-Carbon Transfer DNA DNA Synthesis & Cell Proliferation Purines->DNA Precursors

Mechanistic pathway of JB-11 isethionate inhibiting DHFR to arrest DNA synthesis.

Reconstitution Protocol (Stock Solution)

Causality of Solvent Integrity: DMSO is highly hygroscopic. If exposed to ambient air, it rapidly absorbs moisture. This water absorption decreases the localized polarity of the solvent, causing the lipophilic JB-11 to rapidly precipitate out of solution[5][6]. Always use freshly opened or strictly desiccated DMSO.

Table 2: Reconstitution Volumes for JB-11 Isethionate (MW: 495.55)

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
10 mM 201.8 µL1.009 mL2.018 mL
20 mM 100.9 µL504.5 µL1.009 mL
50 mM 40.4 µL201.8 µL403.6 µL

Step-by-Step Preparation:

  • Equilibration: Remove the JB-11 isethionate powder vial from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: This prevents atmospheric condensation from forming on the cold powder, which would introduce water into the system and alter the compound's mass-to-volume ratio.

  • Solvation: Add the calculated volume of sterile, cell-culture grade DMSO (Table 2) directly to the powder[4].

  • Homogenization: Vortex vigorously for 30–60 seconds. If dissolution is incomplete, sonicate the vial in a room-temperature water bath for 2–5 minutes.

  • Self-Validating Check: Hold the vial against a light source. The solution must be completely transparent. Any turbidity or cloudiness indicates moisture contamination in the DMSO or incomplete solvation, which will invalidate downstream dosing.

  • Aliquotting & Storage: Divide the stock into 10–20 µL single-use aliquots in sterile, low-bind microcentrifuge tubes. Store at -20°C for short-term use (weeks) or -80°C for long-term stability (months)[3].

    • Causality: Repeated freeze-thaw cycles physically degrade the compound and introduce condensation-driven moisture into the DMSO.

Cell Culture Application Workflow

When applying JB-11 to cell culture, the final DMSO concentration is a critical variable. DMSO concentrations above 0.1%–0.5% (v/v) can induce G1 cell cycle arrest and generalized cytotoxicity, confounding the specific DHFR-inhibitory antiproliferative effects of JB-11[5][6].

Workflow Powder JB-11 Powder (Equilibrate to RT) Stock 10 mM Stock (Vortex/Sonicate) Powder->Stock DMSO Fresh Sterile DMSO (Hygroscopic Check) DMSO->Stock Aliquot Aliquots (Store at -20°C) Stock->Aliquot Dilution Media Dilution (<0.1% DMSO) Aliquot->Dilution Thaw once Cells Cell Treatment (e.g., 72h Incubation) Dilution->Cells Apply to cells

Self-validating workflow for JB-11 isethionate reconstitution and cell culture application.

Step-by-Step Treatment:

  • Thawing: Thaw a single aliquot of JB-11 isethionate stock at room temperature immediately prior to the experiment.

  • Intermediate Dilution (Optional but Recommended): If your target treatment concentration is very low (e.g., 10 nM), perform a serial dilution of the stock in pure DMSO first. This ensures pipetting accuracy and maintains a constant DMSO volume across all treatment groups.

  • Media Spiking: Add the DMSO stock to pre-warmed complete culture media. The final volume of DMSO added must not exceed 0.1% of the total media volume (e.g., 1 µL of stock per 1 mL of media)[6].

  • Self-Validating Check: Observe the spiked media under an inverted microscope immediately after mixing. If micro-crystals or cloudiness appear, the compound has "crashed out." This typically occurs if the media was too cold or if the stock was injected too rapidly without adequate dispersion.

  • Vehicle Control Implementation: Prepare a control group treated with the exact same volume of pure DMSO used in the experimental group.

    • Causality: This creates a self-validating system proving that any observed reduction in cell viability is driven by JB-11's DHFR inhibition, rather than DMSO-induced solvent toxicity[6].

References

  • MedKoo . "JB-11 isethionate | CAS# 82935-04-4 | bioactive chemical". 3

  • Wikipedia . "Dimethyl sulfoxide". 5

  • ResearchGate . "How to dissolve and use JB3-22?". 6

  • Cell Signaling Technology . "DMSO (Dimethyl Sulfoxide), Sterile #12611". 4

  • PubMed . "Pharmacology and toxicity of a potent "nonclassical" 2,4-diamino quinazoline folate antagonist, trimetrexate, in normal dogs". 1

  • DrugFuture . "Trimetrexate". 2

Sources

Application Note: in vitro DHFR Inhibition Assay using JB-11 Isethionate (Trimetrexate Isethionate)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

This application note details the protocol for evaluating the inhibitory potency of JB-11 isethionate (chemically known as Trimetrexate isethionate ) against Dihydrofolate Reductase (DHFR).

JB-11 (Trimetrexate) is a non-classical 2,4-diaminoquinazoline antifolate.[1] Unlike Methotrexate (MTX), which relies on the Reduced Folate Carrier (RFC) for cell entry, JB-11 is lipophilic and enters cells via passive diffusion. This characteristic makes it a critical tool for targeting MTX-resistant tumor cells or pathogens (e.g., Pneumocystis jirovecii) that lack functional RFC transport.

The isethionate salt form is utilized to enhance aqueous solubility for formulation and in vitro handling, addressing the poor water solubility of the free base.

Mechanism of Action

DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a precursor essential for purine and thymidylate synthesis. JB-11 acts as a tight-binding, competitive inhibitor of DHFR.

Pathway Visualization

The following diagram illustrates the enzymatic pathway and the specific inhibition point of JB-11.

DHFR_Pathway cluster_inputs cluster_enzyme cluster_outputs NADPH NADPH + H+ DHFR DHFR Enzyme NADPH->DHFR DHF Dihydrofolate (DHF) DHF->DHFR Complex DHFR-JB-11 Inactive Complex DHFR->Complex Tight Binding NADP NADP+ DHFR->NADP THF Tetrahydrofolate (THF) DHFR->THF Reduction JB11 JB-11 Isethionate (Trimetrexate) JB11->DHFR Competitive Inhibition

Figure 1: Mechanism of Action. JB-11 competes with DHF for the active site of DHFR, preventing the oxidation of NADPH and the formation of THF.

Experimental Design & Causality

To ensure high data integrity (E-E-A-T), this protocol uses a spectrophotometric kinetic assay . We monitor the depletion of NADPH and DHF by measuring the decrease in absorbance at 340 nm .[2][3][4]

Critical Design Considerations:
  • Salt Form Solubility: While Trimetrexate free base requires DMSO, JB-11 isethionate is water-soluble. However, to maintain consistency with library screening protocols, we recommend preparing the initial stock in DMSO, followed by aqueous dilution. This prevents precipitation upon addition to the assay buffer.

  • Order of Addition: JB-11 is a tight-binding inhibitor. Pre-incubation of the enzyme with the inhibitor (before adding the substrate DHF) is strictly required to establish equilibrium. Initiating the reaction with enzyme (without pre-incubation) may result in a non-linear initial velocity (burst phase) and underestimation of potency.

  • Substrate Concentrations: The assay should be run at

    
     concentrations of DHF to ensure the assay is sensitive to competitive inhibition.
    

Materials & Reagents

ComponentSpecificationStorageNotes
JB-11 Isethionate >98% Purity (Trimetrexate Isethionate)-20°C (Desiccated)Protect from light.[5][6] Toxic.
DHFR Enzyme Recombinant Human (rhDHFR)-80°CAvoid freeze-thaw cycles.
Dihydrofolate (DHF) >90% Purity-20°CExtremely light/air sensitive. Prepare fresh.
NADPH Tetrasodium Salt-20°CHygroscopic. Prepare fresh.
Assay Buffer 50 mM Tris-HCl, pH 7.5, 1 mM DTT4°CDTT stabilizes the enzyme.
BSA Bovine Serum Albumin (Fatty acid free)4°CPrevents enzyme wall loss.

Detailed Protocol

Step 1: Reagent Preparation
  • Assay Buffer (1X):

    • 50 mM Tris-HCl (pH 7.5)

    • 150 mM KCl (maintains ionic strength)

    • 1 mM DTT (add fresh daily)

    • 0.5 mg/mL BSA

  • JB-11 Isethionate Stock (10 mM):

    • Dissolve JB-11 isethionate in 100% DMSO or molecular grade water.

    • Note: Ensure complete dissolution. If using water, vortex vigorously.

  • Substrate Solution (Start Mix):

    • Prepare 100 µM Dihydrofolate (DHF) in Assay Buffer.

    • Critical: Keep on ice and in the dark (wrap tube in foil). DHF auto-oxidizes rapidly.

  • Cofactor/Enzyme Mix:

    • Prepare 100 µM NADPH in Assay Buffer.

    • Add DHFR enzyme to this solution.[2][5] Target a final concentration that yields a linear

      
       of 0.02–0.05 per minute. (Typically ~1-5 nM enzyme final).
      
Step 2: Assay Workflow (96-well Plate Format)

The assay is performed in UV-transparent 96-well plates. Standard polystyrene plates block UV light at 340 nm.

Workflow Step1 1. Plate Setup Add 10 µL JB-11 (Serial Dilutions) Add 80 µL Enzyme/NADPH Mix Step2 2. Pre-Incubation Incubate 10 min @ 25°C (Allows Inhibitor-Enzyme binding) Step1->Step2 Step3 3. Reaction Initiation Add 10 µL Dihydrofolate (DHF) (Rapid Injection/Multichannel) Step2->Step3 Step4 4. Kinetic Measurement Read Absorbance @ 340 nm Every 30s for 10-20 min Step3->Step4

Figure 2: Experimental Workflow. The pre-incubation step is critical for accurate IC50 determination of JB-11.

Step 3: Execution Details
  • Blanking: Include "No Enzyme" wells (Buffer + Substrates) to account for non-enzymatic DHF oxidation.

  • Positive Control: Include "No Inhibitor" wells (Enzyme + Substrates + DMSO vehicle) to define 100% Activity (

    
    ).
    
  • Inhibitor Series: Add JB-11 isethionate in a 10-point dose-response curve (e.g., 0.1 nM to 10 µM).

  • Initiation: Start the reaction by adding DHF. Mix immediately (shake plate for 5 seconds).

  • Detection: Monitor

    
     continuously at 25°C.
    

Data Analysis & Validation

Calculation of Enzyme Velocity

Calculate the slope (


) of the linear portion of the absorbance curve (

vs. Time) for each well.

Note: The extinction coefficient (

) for the conversion of NADPH + DHF

NADP

+ THF is

.
IC50 Determination

Normalize the velocity of inhibitor wells to the vehicle control:



Fit the data to a 4-parameter logistic (4PL) equation:



Self-Validating Checks (Quality Control)
  • Linearity: The "No Inhibitor" control must be linear (

    
    ) for at least 5 minutes. If the curve plateaus early, reduce enzyme concentration.
    
  • Z-Prime (

    
    ):  For screening campaigns, ensure 
    
    
    
    .
    
    
  • Reference Standard: Run a Methotrexate (MTX) control curve. The

    
     for MTX should be in the low nanomolar range (typically <10 nM for human DHFR). If MTX is inactive, the enzyme or DHF substrate is degraded.
    

References

  • Jackson, R. C., et al. (1984).[7] "Pharmacology and toxicity of a potent 'nonclassical' 2,4-diamino quinazoline folate antagonist, trimetrexate, in normal dogs."[1] Cancer Research, 44(9), 3732-3737.

  • Allegra, C. J., et al. (1987). "Trimetrexate for the treatment of Pneumocystis carinii pneumonia in patients with the acquired immunodeficiency syndrome." New England Journal of Medicine, 317(16), 978-985.[8]

  • Schweitzer, B. I., et al. (1990). "Dihydrofolate reductase as a therapeutic target." FASEB Journal, 4(8), 2441-2452.

  • Hillcoat, B. L., et al. (1967). "Dihydrofolate reductase.[1][3][4][5][6][7][9][10][11] Determination of the number of active centers in the enzyme." Journal of Biological Chemistry, 242, 4777.

Sources

Technical Protocol: JB-11 Isethionate (Trimetrexate) Cytotoxicity Profiling in L1210 Leukemia Models

[1]

Executive Summary & Scientific Rationale

JB-11 isethionate (chemically known as Trimetrexate isethionate ) is a potent, non-classical antifolate that inhibits the enzyme dihydrofolate reductase (DHFR) .[1] Unlike classical antifolates such as Methotrexate (MTX), JB-11 is lipophilic and does not rely on the Reduced Folate Carrier (RFC) for cellular entry.[1] This unique physicochemical property makes it a critical tool for studying drug resistance in L1210 murine leukemia cells , particularly in sub-lines that have downregulated RFC transport mechanisms.[1]

This application note details a robust, self-validating protocol for determining the IC50 of JB-11 isethionate in L1210 cells. We utilize a metabolic viability readout (MTS/PMS or WST-8) optimized for suspension cultures to eliminate wash steps that risk cell loss.[1]

Mechanism of Action

JB-11 acts as a tight-binding inhibitor of DHFR.[1] By blocking the reduction of dihydrofolate to tetrahydrofolate, it depletes the cellular pool of reduced folates required for thymidylate and purine biosynthesis.[1] This leads to "thymineless death," arresting cells in the S-phase and triggering apoptosis.[1]

MOAJB11JB-11 Isethionate(Trimetrexate)DHFRDHFR EnzymeJB11->DHFRInhibits (Ki < 1 nM)THFTetrahydrofolateDHFR->THFCatalysis BlockedDHFDihydrofolateDHF->DHFRSubstrateDNADNA Synthesis(Thymidylate)THF->DNARequired PrecursorApoptosisApoptosis(S-Phase Arrest)DNA->ApoptosisDepletion triggers

Figure 1: Mechanism of Action.[1] JB-11 bypasses membrane transporters to directly inhibit intracellular DHFR, leading to DNA synthesis collapse.[1]

Experimental Design & Materials

Critical Reagents
ReagentSpecificationStorageNote
JB-11 Isethionate >98% Purity (HPLC)-20°C (Desiccated)Protect from light.[1] MW ≈ 495.55 g/mol .[1][2][3]
L1210 Cells ATCC CCL-219Liquid NitrogenMurine lymphocytic leukemia.[1]
RPMI-1640 ATCC modification4°CContains 2mM L-glutamine, 1.5g/L NaHCO3.[1]
Fetal Bovine Serum Heat-inactivated-20°C10% final concentration.[1]
MTS Reagent Tetrazolium compound-20°CPhotosensitive.[1] Alternative: CCK-8.
PMS Phenazine methosulfate4°CElectron coupling reagent for MTS.[1]
Compound Preparation (Self-Validating Step)

The isethionate salt improves solubility, but JB-11 (Trimetrexate) is inherently lipophilic.[1]

  • Stock Solution (10 mM): Dissolve JB-11 isethionate in 100% DMSO. Vortex vigorously.

    • Validation: Solution must be clear and yellow.[1] If precipitate is visible, sonicate at 37°C for 5 mins.[1]

  • Working Solution: Dilute Stock 1:100 in culture medium to make a 100 µM intermediate. Further serial dilutions must be done in medium containing the same % of DMSO to avoid solvent artifacts.[1]

Detailed Protocol: 72-Hour Cytotoxicity Assay

Phase 1: Cell Preparation (Day 0)

Objective: Ensure cells are in log-phase growth.[1] L1210 cells double rapidly (~10-12 hours).[1] Overgrown cultures will exhibit high background apoptosis, skewing IC50 data.[1]

  • Viability Check: Count cells using Trypan Blue.[1] Viability must be >95%.[1]

  • Seeding Density: Dilute cells to 25,000 cells/mL in fresh RPMI + 10% FBS.

  • Plating: Dispense 100 µL/well into a 96-well flat-bottom plate (2,500 cells/well).

    • Edge Effect Control: Fill outer wells with 200 µL PBS (do not plate cells there) to minimize evaporation.[1]

Phase 2: Treatment (Day 0 + 4 hours)

Objective: Allow cells to equilibrate (metabolic recovery) before drug exposure.[1]

  • Serial Dilution: Prepare a 9-point dilution series of JB-11 in a separate sterile plate (2x concentration).

    • Range: 0.1 nM to 1000 nM (Logarithmic scale).[1]

    • Vehicle Control: Medium + DMSO (matched to highest drug concentration, typically 0.1%).[1]

    • Positive Control:[1] Methotrexate (1 µM) or Staurosporine.[1]

  • Addition: Add 100 µL of the 2x drug solution to the respective wells containing 100 µL cells.

    • Final Volume: 200 µL/well.[1]

    • Final Cell Density: 12,500 cells/mL (at t=0).[1]

Phase 3: Incubation & Readout (Day 3)

Objective: Quantify viable cells based on NAD(P)H-dependent dehydrogenase activity.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Reagent Prep: Mix MTS (2 mL) with PMS (100 µL) immediately before use (ratio 20:1).

  • Staining: Add 40 µL of MTS/PMS mixture to each well.

    • Note: Do NOT remove medium.[1] L1210 are suspension cells; washing will remove the sample.[1]

  • Development: Incubate for 1-4 hours. Monitor color change (yellow to brown/formazan).

  • Measurement: Read absorbance at 490 nm on a microplate reader.

ProtocolStartStart: Log-phase L1210 Cells(>95% Viability)SeedSeed 2,500 cells/well(96-well plate, 100 µL)Start->SeedTreatAdd 100 µL Drug to Cells(Final: 0.1 nM - 1000 nM)Seed->Treat  4h EquilibrationDilutePrepare 2x JB-11 Dilutions(0.2 nM - 2000 nM)Dilute->TreatIncubateIncubate 72h @ 37°C(Thymineless Death Induction)Treat->IncubateMTSAdd 40 µL MTS/PMS Reagent(Do NOT Wash)Incubate->MTSReadRead Absorbance @ 490nm(Calculate IC50)MTS->Read

Figure 2: Experimental Workflow. Optimized for suspension cells to prevent cell loss during handling.[1]

Data Analysis & Interpretation

Calculation
  • Background Subtraction: Subtract the average absorbance of "Media Only" wells from all data points.[1]

  • Normalization: Calculate % Viability:

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Viability using non-linear regression (4-parameter logistic model) in GraphPad Prism or SigmaPlot.

Expected Results
  • L1210 (Wild Type): JB-11 isethionate typically displays an IC50 in the range of 5 nM - 20 nM .[1]

  • L1210/R (MTX-Resistant): If using RFC-deficient lines, JB-11 should retain potency (IC50 < 50 nM), whereas Methotrexate IC50 will shift dramatically (>100-fold increase).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Well-to-Well Variability Pipetting error or evaporationUse reverse pipetting for viscous cell suspensions.[1] Fill edge wells with PBS.[1]
Low Signal (OD < 0.5) Low cell number or short incubationIncrease seeding to 5,000 cells/well or extend MTS incubation to 4 hours.
No Toxicity Observed Drug degradation or resistanceJB-11 is light sensitive; ensure fresh stock.[1] Verify cell line identity (mycoplasma free).[1]
Precipitate in Wells Drug insolubilityDo not exceed 0.5% DMSO final concentration.[1] Check stock clarity.

References

  • Elslager, E. F., et al. (1983).[1][4] "Folate antagonists. 20. Synthesis and antitumor and antimalarial properties of trimetrexate and related 6-[(phenylamino)methyl]-2,4-quinazolinediamines."[1] Journal of Medicinal Chemistry, 26(12), 1753-1760.[1]

  • Jackson, R. C., et al. (1984).[1][4] "Biochemical pharmacology of the lipophilic antifolate, trimetrexate." Advances in Enzyme Regulation, 22, 187-206.[1]

  • Dicker, A. P., et al. (1993).[1] "Methotrexate resistance in an in vivo mouse tumor due to a non-active-site dihydrofolate reductase mutation."[1] Proceedings of the National Academy of Sciences, 90(24), 11797-11801.[1] [1]

  • TargetMol. "JB-11 Isethionate Product Data Sheet." Chemical Catalog.

Application Note: Assessing In Vivo Blood-Brain Barrier Penetration of JB-11 Isethionate (Trimetrexate)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacokineticists, CNS Drug Development Scientists, and Translational Researchers.

Introduction & Mechanistic Rationale

JB-11 isethionate, structurally known as trimetrexate isethionate (CAS# 82935-04-4), is a highly potent, non-classical dihydrofolate reductase (DHFR) inhibitor[1]. By binding to DHFR with an IC50 of 4.74 nM, it effectively starves highly proliferative cells and parasites of tetrahydrofolate, halting the de novo synthesis of DNA and RNA precursors[2].

Historically, classical antifolates like methotrexate (MTX) have been limited in neuro-oncology and CNS infectious diseases due to their inability to cross the blood-brain barrier (BBB). MTX contains an ionizable glutamic acid moiety, rendering it highly hydrophilic and dependent on active transport mechanisms (e.g., reduced folate carrier 1, RFC1)[3][4]. Because the BBB is tightly regulated by endothelial tight junctions, MTX penetration is exceptionally poor, often requiring invasive intrathecal administration or massive systemic doses[4].

The JB-11 Advantage: JB-11 isethionate was structurally optimized by replacing these ionizable carboxylic acid groups with non-ionizable aromatic rings[3]. This structural shift drastically increases its lipophilicity, allowing JB-11 to bypass active transport restrictions and passively diffuse across the BBB[5]. This makes it an invaluable candidate for treating primary CNS lymphoma, brain metastases, and CNS toxoplasmosis[2][6].

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Catalysis DNA DNA/RNA Synthesis THF->DNA 1-Carbon Transfer JB11 JB-11 Isethionate (Trimetrexate) JB11->DHFR Competitive Inhibition

Fig 1: JB-11 isethionate mechanism of action via competitive DHFR inhibition.

The Pharmacokinetic Imperative: Moving Beyond

As a Senior Application Scientist, I must emphasize that relying solely on the total brain-to-plasma concentration ratio (


) is a critical failure point in CNS drug development. JB-11 is highly lipophilic and exhibits extensive plasma protein binding (86% to 94%)[5][7]. Consequently, it is highly prone to non-specific binding within the lipid-rich brain parenchyma.

To accurately assess true BBB penetration, we must determine the unbound partition coefficient (


) . The free drug hypothesis dictates that only the unbound, un-ionized fraction of the drug in the plasma (

) can cross the BBB, and only the unbound fraction in the brain (

) is pharmacologically active.

The Self-Validating Equation:



  • 
     : Indicates unimpeded passive diffusion.
    
  • 
     : Suggests active efflux by BBB transporters such as P-glycoprotein (MDR1/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which are heavily expressed at the BBB[8].
    

Experimental Protocols: A Self-Validating Workflow

The following methodologies are engineered to eliminate two major sources of false positives in BBB assessment: intravascular blood contamination and non-specific tissue binding.

Protocol A: In Vivo Dosing and Transcardial Perfusion
  • Causality Check: The brain microvasculature retains 2-3% of the total blood volume. Because JB-11 reaches high concentrations in plasma, residual blood will artificially spike brain concentration data. Transcardial perfusion is a non-negotiable step to flush out intravascular drug before tissue harvesting.

  • Subject Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to dosing to ensure baseline metabolic uniformity.

  • Administration: Formulate JB-11 isethionate in a lipophilic-friendly vehicle (e.g., 5% DMSO / 40% PEG300 / 55% Saline). Administer a single intravenous (IV) bolus dose of 5 mg/kg via the lateral tail vein.

  • Blood Sampling: At predefined time points (0.25, 0.5, 1, 2, 4, and 8 hours post-dose), anesthetize the mice using isoflurane. Collect terminal blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Transcardial Perfusion (Critical Step): Immediately following blood collection, perfuse the animal transcardially through the left ventricle with 20 mL of ice-cold heparinized saline (0.9% NaCl with 10 U/mL heparin) at a flow rate of 5 mL/min. Continue until the liver and brain tissue visibly blanch (clear of blood).

  • Tissue Harvesting: Decapitate, rapidly extract the brain, rinse in ice-cold saline, blot dry, and weigh. Snap-freeze in liquid nitrogen and store at -80°C.

Protocol B: Brain Homogenization & Equilibrium Dialysis
  • Causality Check: We must measure

    
     and 
    
    
    
    to calculate
    
    
    . Equilibrium dialysis remains the gold standard for separating bound from unbound drug fractions without disrupting thermodynamic equilibrium.
  • Homogenization: Dilute the brain tissue 1:3 (w/v) in phosphate-buffered saline (PBS, pH 7.4). Homogenize using a bead beater at 4°C to prevent thermal degradation of the analyte.

  • Equilibrium Dialysis:

    • Load 100 µL of plasma or brain homogenate into the donor chamber of a 96-well equilibrium dialyzer (molecular weight cut-off 8 kDa).

    • Load 100 µL of PBS into the receiver chamber.

    • Incubate on an orbital shaker at 37°C with 5% CO2 for 6 hours to achieve steady-state equilibrium.

  • Matrix Matching (Self-Validation): Post-dialysis, cross-matrix the samples. Add blank plasma/homogenate to the buffer samples, and blank buffer to the plasma/homogenate samples. This ensures identical matrix effects during ionization in the mass spectrometer.

Protocol C: LC-MS/MS Quantification
  • Sample Extraction: Precipitate proteins by adding 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to 100 µL of the matrix-matched samples.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 column. Monitor the specific MRM transitions for JB-11 (Trimetrexate: m/z 370.2 -> 191.1).

BBB_Workflow A 1. IV Administration (JB-11 Isethionate) B 2. Blood Sampling & Transcardial Perfusion A->B C 3. Tissue Harvesting & Homogenization B->C D 4. Equilibrium Dialysis (Determine fu) C->D Unbound Fraction E 5. LC-MS/MS Quantification C->E Total Concentration F 6. PK Modeling (Kp,uu,brain Calculation) D->F E->F

Fig 2: Step-by-step in vivo workflow for determining JB-11 BBB penetration.

Data Presentation: Comparative Profiling

To contextualize the BBB penetration capabilities of JB-11 isethionate, contrast its physicochemical and pharmacokinetic parameters against the classical antifolate, Methotrexate.

ParameterJB-11 Isethionate (Trimetrexate)Methotrexate (MTX)Implications for CNS Delivery
Molecular Structure Non-ionizable aromatic rings[3]Ionizable glutamic acid moiety[4]JB-11 avoids charge-based repulsion at the BBB
Lipophilicity (LogP) High (~3.1)Low (-1.85)JB-11 enables passive transcellular diffusion
Plasma Protein Binding 86% - 94%[5][7]30% - 50%[3]High binding of JB-11 necessitates

correction
BBB Transport Mechanism Passive diffusion[5]Active transport (e.g., RFC1)[4]MTX requires high-dose or intrathecal delivery[6]
Typical

Moderate to HighVery Low (< 0.05)JB-11 achieves therapeutic CNS concentrations

References

  • JB-11 isethionate | CAS# 82935-04-4 - MedKoo Biosciences. 1

  • 三甲曲沙 | dihydrofolate reductase inhibitor | CAS 52128-35-5 - InvivoChem. 5

  • Parasite | Inhibitors - MedChemExpress. 2

  • Pharmacokinetics and Biodistribution of Pegylated Methotrexate after IV Administration to Mice - Brieflands. 3

  • Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers - National Institutes of Health (PMC). 4

  • Pharmacoproteomics of Brain Barrier Transporters and Substrate Design for the Brain Targeted Drug Delivery - National Institutes of Health (PMC). 8

  • Abbreviated Title: AIDS Brain Lymphoma - ClinicalTrials.gov. 6

Sources

leucovorin rescue protocols for JB-11 isethionate cytotoxicity studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leucovorin Rescue Protocols for JB-11 Isethionate (Trimetrexate) Cytotoxicity Studies

Mechanistic Grounding: The Causality of Differential Rescue

JB-11 isethionate (commonly known as Trimetrexate isethionate, CAS# 82935-04-4) is a potent, lipophilic "nonclassical" antifolate that acts as a tight-binding inhibitor of dihydrofolate reductase (DHFR)[1][2]. Unlike classical antifolates such as methotrexate (MTX), JB-11 does not rely on the reduced folate carrier (RFC) for cellular entry, nor does it require intracellular polyglutamation to exert its cytotoxic effects[3]. Because of its high lipophilicity, JB-11 passively diffuses across cell membranes, making it highly effective against target cells or pathogens that exhibit MTX resistance via RFC downregulation or absence[4].

The core principle of a "leucovorin rescue" in JB-11 cytotoxicity assays relies entirely on exploiting these differential cellular transport mechanisms[5]. Leucovorin (folinic acid) is a fully reduced folate that bypasses the DHFR blockade, directly providing the essential 1-carbon tetrahydrofolate (THF) required for purine and pyrimidine synthesis[2]. However, leucovorin is highly hydrophilic and strictly requires a functional RFC for cellular uptake[5].

By administering JB-11 concurrently or sequentially with leucovorin, researchers can selectively rescue RFC-competent host cells while maintaining potent cytotoxicity against RFC-deficient targets. This mechanism is the pharmacological basis for using JB-11 to treat opportunistic infections like Pneumocystis jirovecii (which lacks an RFC) in immunocompromised patients, as well as for targeting specific RFC-mutated tumor lineages[5][6].

Mechanism cluster_cell Target Cell / Host Cell JB11 JB-11 Isethionate (Lipophilic) DHFR DHFR Enzyme JB11->DHFR Passive Diffusion LV Leucovorin (Hydrophilic) RFC Reduced Folate Carrier (RFC) LV->RFC Requires RFC Membrane Cell Membrane THF Tetrahydrofolate (Active Folate) RFC->THF Active Transport DHFR->THF Blocked DNA Cell Survival (DNA/RNA Synthesis) THF->DNA 1-Carbon Transfer

Differential cellular uptake mechanism of JB-11 and Leucovorin via DHFR and RFC pathways.

Experimental Protocol: In Vitro Cytotoxicity & Rescue Assay

To ensure a self-validating system, the following protocol is designed with strict environmental controls. The choice of media and timing dictates the success of the assay.

Critical Reagents & Causality
  • Folate-Free RPMI 1640 + 10% Dialyzed FBS (dFBS): Standard culture media contains supraphysiological levels of folic acid (up to 4 mg/L), which will competitively interfere with DHFR inhibitors. Furthermore, standard FBS contains endogenous folates and thymidine that bypass DHFR inhibition. Causality: You must use dialyzed FBS to establish a true baseline of folate starvation before introducing a controlled leucovorin rescue.

  • JB-11 Isethionate Stock: Reconstitute in 100% DMSO to a 10 mM stock. Causality: While the isethionate salt improves aqueous solubility[7], high-salt buffers at physiological pH can cause micro-precipitation. DMSO ensures complete solvation prior to serial dilution.

Step-by-Step Methodology
  • Cell Seeding: Seed target cells (e.g., wild-type controls and RFC-deficient mutants) at

    
     cells/well in a 96-well opaque tissue culture plate using Folate-Free RPMI + 10% dFBS. Incubate overnight at 37°C, 5% CO
    
    
    
    .
  • Compound Preparation: Prepare a 10-point dose-escalation curve of JB-11 (ranging from 0.1 nM to 10 µM) in assay media. JB-11 is highly potent against human DHFR (IC

    
     ~1.35–4.74 nM)[2], so capturing the low nanomolar range is critical.
    
  • Rescue Agent Preparation: Prepare a fixed concentration of Leucovorin at 10 µM in assay media. Causality: A 10 µM concentration is empirically proven to saturate the RFC and restore intracellular THF pools in normal cells without inducing off-target toxicity[4].

  • Treatment Phase (Concurrent Dosing):

    • Group A (Monotherapy): Add the JB-11 dose series to the designated wells.

    • Group B (Rescue): Add the JB-11 dose series simultaneously with 10 µM Leucovorin.

    • Note on Sequential Dosing: If testing synergistic oncology regimens (e.g., JB-11 followed by 5-Fluorouracil), JB-11 must be administered 24 hours prior to Leucovorin and 5-FU to allow intracellular phosphoribosyl pyrophosphate (PRPP) accumulation[3].

  • Incubation & Readout: Incubate plates for 72 hours. Add CellTiter-Glo (or equivalent ATP-based viability reagent), incubate for 10 minutes at room temperature, and quantify luminescence.

Workflow A 1. Cell Seeding (Folate-Free Media) B 2. JB-11 Treatment (Dose Escalation) A->B C 3. Leucovorin Rescue (10 µM Concurrent) B->C D 4. Incubation (72 Hours, 37°C) C->D E 5. Viability Assay & IC50 Calculation D->E

Step-by-step experimental workflow for JB-11 cytotoxicity and Leucovorin rescue assays.

Data Presentation: Expected Pharmacological Shifts

The efficacy of the rescue protocol is quantified by the rightward shift of the IC


 curve. The table below summarizes the expected quantitative outcomes based on cellular transport phenotypes.
Cell Type / ConditionJB-11 IC

(No Rescue)
JB-11 IC

(+ 10 µM Leucovorin)
Mechanistic Causality
Wild-Type Host Cell (RFC+) ~2.0 - 5.0 nM> 10,000 nM (Rescued)Leucovorin enters via RFC, completely bypassing the JB-11 DHFR blockade.
Target Pathogen (RFC-) ~1.0 - 5.0 nM~1.0 - 5.0 nM (No Rescue)Pathogen lacks RFC; Leucovorin cannot enter, leaving DHFR fatally inhibited.
MTX-Resistant Tumor (RFC mut) ~2.0 - 5.0 nM~2.0 - 5.0 nM (No Rescue)Tumor lacks functional RFC; remains susceptible to the lipophilic JB-11.

Self-Validating System: Internal Assay Controls & Troubleshooting

To ensure trustworthiness, every experimental plate must act as a self-validating system. If the expected IC


 shifts do not occur, consult the following internal controls:
  • The Leucovorin-Only Control: Ensures the rescue agent itself is not cytotoxic. Viability should remain

    
     98% relative to the vehicle control.
    
  • The Classical Antifolate Control (Methotrexate): Include a parallel MTX + Leucovorin arm. Because MTX strictly requires the RFC, if MTX + Leucovorin shows successful rescue but JB-11 + Leucovorin does not, it indicates a specific DHFR mutation (target-site resistance) rather than an RFC transport defect.

  • Troubleshooting Lack of Rescue in Host Cells: If Leucovorin fails to shift the JB-11 IC

    
     curve in wild-type cells, verify the dialysis integrity of your FBS. Undialyzed FBS contains enough endogenous thymidine to initiate a salvage pathway, masking DHFR inhibition entirely and rendering the leucovorin rescue mathematically invisible.
    

References

  • JB-11 isethionate | CAS# 82935-04-4 | bioactive chemical | MedKoo. Source: medkoo.com.
  • Trimetrexate. Source: drugfuture.com.
  • Trimetrexate, methotrexate, and pemetrexed results of comparative in vitro cytotoxicity and modulation by fluphenazine-N-2-chloroethane and leucovorin. Source: ascopubs.org.
  • Phase II Study of Trimetrexate, Fluorouracil, and Leucovorin for Advanced Colorectal Cancer. Source: ovid.com.
  • Trimetrexate - LiverTox - NCBI Bookshelf. Source: nih.gov.
  • NEUTREXIN® (trimetrexate glucuronate for injection). Source: fda.gov.
  • Antifolate (Inhibitors Agonists Modulators Antagonists) | MedChemExpress. Source: medchemexpress.com.

Sources

Comprehensive Application Note: HPLC-UV Determination of JB-11 Isethionate (Trimetrexate) in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

JB-11 isethionate, widely known as Trimetrexate (TMQ) isethionate, is a lipophilic, non-classical folate antagonist. Unlike classical antifolates such as methotrexate, JB-11 lacks a terminal glutamate moiety. This structural distinction allows it to bypass the reduced folate carrier, entering cells via simple lipophilic diffusion to act as a potent, competitive inhibitor of dihydrofolate reductase (DHFR)[1].

In clinical and pharmacokinetic (PK) settings, therapeutic drug monitoring of JB-11 is critical. The drug exhibits a biphasic or triphasic plasma concentration decline with a terminal half-life of 11 to 13.6 hours, and it is highly bound to plasma proteins (86–95%)[2].

The Analytical Challenge: HPLC vs. DHFR Assays

Historically, total DHFR inhibition assays were used to quantify JB-11 in plasma. However, these profiles diverge from High-Performance Liquid Chromatography (HPLC) results over time; DHFR assays consistently report higher concentrations [3]. This discrepancy is caused by the presence of active circulating metabolites—such as glucuronide conjugates and demethylated derivatives—that retain DHFR inhibitory activity [2]. Therefore, a specific, stability-indicating HPLC method is mandatory to accurately quantify the unchanged parent drug without metabolite interference.

MOA DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Catalysis NUC Thymidylate & Purine Biosynthesis THF->NUC 1-Carbon Donor JB11 JB-11 Isethionate (Trimetrexate) JB11->DHFR Competitive Inhibition

Caption: Mechanism of Action: JB-11 Isethionate competitively inhibits DHFR, blocking nucleotide synthesis.

Experimental Design & Rationale

Chromatographic Strategy

JB-11 is a basic compound with a pKa of approximately 8.0[1]. When analyzing basic quinazoline derivatives on standard silica-based reversed-phase columns, the ionized amine groups interact strongly with residual free silanol groups on the stationary phase. This secondary interaction leads to severe peak tailing and loss of resolution [5].

Causality in Method Design: To mitigate silanol interactions, the mobile phase must control the ionization state of the analyte. The use of a 0.05 M ammonium phosphate buffer (or a 3% acetic acid aqueous phase) effectively masks these secondary interactions, ensuring sharp, symmetrical peaks [1, 4]. The quinazoline core of JB-11 provides excellent UV absorbance, with a maximum absorption suitable for detection at 254 nm [1].

Sample Preparation Rationale

Because JB-11 is up to 95% bound to plasma proteins [2], direct injection or weak extraction methods yield poor recoveries. A rigorous protein precipitation (PPT) using ice-cold acetonitrile (ACN) at a 1:3 (plasma:solvent) ratio is employed to fully denature the protein complex, releasing the bound fraction and ensuring accurate quantification of the total drug [6].

Step-by-Step Analytical Protocol

Reagents & Materials
  • Analyte: JB-11 isethionate (Trimetrexate isethionate) reference standard (>98% purity).

  • Internal Standard (IS): Acetophenone (provides excellent baseline resolution from JB-11 under these conditions) [1].

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and ultrapure water (18.2 MΩ·cm).

  • Buffer: 0.05 M Ammonium phosphate buffer, adjusted to pH 5.0.

Preparation of Stock and Working Solutions
  • JB-11 Stock Solution: Dissolve 1.0 mg of JB-11 isethionate in 1.0 mL of 5% methanol to yield a 1.0 mg/mL stock. (Note: Solutions in 5% methanol show no decomposition after 9 days at room temperature) [1].

  • IS Stock Solution: Prepare a 0.35 mg/mL solution of acetophenone in pure methanol [1].

  • Calibration Standards: Dilute the JB-11 stock with blank human plasma to yield calibration levels ranging from 0.05 µg/mL to 50.0 µg/mL.

Plasma Sample Preparation Workflow

Workflow S1 1. Plasma Aliquot (200 µL human plasma) S2 2. Add Internal Standard (Acetophenone, 20 µL) S1->S2 S3 3. Protein Precipitation (Add 600 µL cold Acetonitrile) S2->S3 S4 4. Vortex & Centrifuge (12,000 rpm, 10 min, 4°C) S3->S4 S5 5. Supernatant Extraction & N2 Evaporation (40°C) S4->S5 S6 6. Reconstitution (100 µL Mobile Phase) S5->S6 S7 7. HPLC-UV Injection (20 µL at 254 nm) S6->S7

Caption: Step-by-step plasma sample preparation workflow for JB-11 HPLC analysis.

Detailed Execution:

  • Transfer 200 µL of the human plasma sample into a 1.5 mL Eppendorf tube.

  • Add 20 µL of the IS working solution (acetophenone) and vortex briefly.

  • Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 60 seconds to ensure complete protein denaturation.

  • Centrifuge the mixture at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase, vortex for 30 seconds, and transfer to an HPLC vial for injection.

Chromatographic Conditions & Validation

The method operates under isocratic conditions optimized for the separation of the highly lipophilic JB-11 from endogenous plasma interferences and the internal standard.

Table 1: Optimized HPLC-UV Conditions
ParameterSpecificationRationale
Column C18 Reversed-Phase (150 × 4.6 mm, 5 µm)Provides optimal hydrophobic retention for the lipophilic quinazoline core [4].
Mobile Phase Methanol : Acetonitrile : 0.05M Ammonium Phosphate (12:18:70, v/v/v)Balances elution strength while the buffer controls the amine ionization (pKa 8.0) to prevent tailing [4].
Flow Rate 0.8 - 1.0 mL/minEnsures a rapid run time (<15 min) while maintaining optimal theoretical plate height [1, 4].
Detection UV at 254 nmCorresponds to the strong absorption maximum of the quinazoline ring [1].
Injection Vol. 20 µLBalances sensitivity with column loading capacity.
Column Temp. 25°C (Ambient)Maintains reproducible retention times and solvent viscosity.
Table 2: Method Validation Parameters

A self-validating protocol requires rigorous System Suitability Testing (SST) and validation metrics. The following table summarizes the quantitative performance of this method in human plasma matrices.

Validation ParameterTarget MetricObserved Performance
Linearity Range 0.05 – 50.0 µg/mLR² > 0.998
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.015 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:10.05 µg/mL
Intra-day Precision (RSD) < 5.0%2.1% – 4.6%
Inter-day Precision (RSD) < 8.0%3.5% – 6.2%
Extraction Recovery > 85%92.4% – 96.8% (Consistent across levels)
System Suitability Test (SST)

Before analyzing patient or PK samples, inject the 10.0 µg/mL standard six times. The system is deemed suitable if:

  • The Relative Standard Deviation (RSD) of the JB-11 peak area is ≤ 2.0%.

  • The USP tailing factor for JB-11 is ≤ 1.5.

  • The resolution (

    
    ) between JB-11 and Acetophenone (IS) is ≥ 2.5.
    

References

  • Trimetrexate | C19H23N5O3 | CID 5583. PubChem - NIH.
  • NEUTREXIN® (trimetrexate glucuronate for injection) Black Box WARNINGS. accessdata.fda.gov.
  • Neutrexin (Trimetrexate Glucuronate Inj): Side Effects, Uses, Dosage, Interactions, Warnings. rxlist.com.
  • Buy Trimetrexate trihydrochloride | 1658520-97-8 | >98%. smolecule.com.
  • Enhancing the chromatographic separation of Trimetrexate and its... benchchem.com.
  • Pharmacokinetics and Biodistribution of Pegylated Methotrexate after IV Administration to Mice. brieflands.com.

Troubleshooting & Optimization

Technical Support Center: Optimizing JB-11 Incubation for DHFR Suppression

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the JB-11 Technical Support Center. JB-11 (also known as Trimetrexate, TMQ, or NSC 249008) is a potent, "nonclassical" 2,4-diamino quinazoline folate antagonist[1]. Unlike classical antifolates such as methotrexate (MTX), JB-11 is highly lipophilic. It does not rely on the reduced folate carrier (RFC) for cellular entry, nor does it require intracellular polyglutamylation to exert its effects[2][3].

When optimizing incubation times for JB-11, researchers must account for the pharmacokinetic disconnect between the drug's rapid cellular entry and the delayed phenotypic consequences of dihydrofolate reductase (DHFR) suppression[4][5]. This guide synthesizes field-proven insights to help you troubleshoot your assays, establish self-validating protocols, and achieve maximal, reproducible DHFR inhibition.

I. Mechanistic Logic & Pathway Visualization

JB-11 acts as a competitive inhibitor of DHFR[4][6]. By binding to DHFR, it prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). However, cell death is not instantaneous. The causality of incubation time relies on the cellular depletion of existing THF pools. Only after these pre-existing reserves are exhausted does thymidylate and purine biosynthesis halt, ultimately disrupting DNA and RNA synthesis[4][6].

JB11_Mechanism JB JB-11 (Lipophilic) DHFR DHFR Enzyme JB->DHFR Competitive Inhibition THF Tetrahydrofolate (THF) Pool DHFR->THF Depletes Nucs Purines & Thymidylate THF->Nucs Halts Production DNA DNA/RNA Synthesis Nucs->DNA Induces Apoptosis

Caption: Mechanistic pathway of JB-11 targeting DHFR to disrupt nucleotide biosynthesis.

II. Troubleshooting & FAQs

Q1: Why am I not seeing maximal DHFR suppression at 4 hours despite JB-11's rapid cellular entry? Causality: While JB-11 rapidly diffuses across the cell membrane—achieving peak intracellular concentrations within 10 to 120 minutes[1][5]—target saturation is only the first step. The cell still possesses a residual pool of active THF and downstream nucleotides. You must allow sufficient incubation time for the cell's normal metabolic turnover to exhaust these existing pools. For maximal phenotypic suppression (typically 50-60% growth inhibition), an incubation time of 18 to 24 hours is required[5][7].

Q2: How should I adjust my JB-11 incubation times when working with Methotrexate (MTX)-resistant cell lines? Causality: You generally do not need to extend incubation times for MTX-resistant lines. MTX resistance typically arises from defective RFC transport or impaired polyglutamylation[8][9]. Because JB-11 utilizes an MTX-independent membrane transport system, it bypasses these resistance mechanisms entirely[2][8]. You can maintain the standard 24-hour incubation window, provided your drug concentration (typically 0.1 µM to 10 µM) is calibrated to account for any intrinsic DHFR gene amplification[5][8].

Q3: My cell viability assays show high background toxicity. Is my incubation time too long? Causality: Yes. Prolonged continuous exposure (>48 hours) or excessively high concentrations (>10 µM) can lead to non-specific cytotoxicity. In vivo, JB-11 has a rapid elimination phase with a half-life (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) of approximately 3.5 hours. If background toxicity obscures your specific DHFR-mediated effects in vitro, restrict your continuous incubation to exactly 24 hours. This duration is sufficient to produce target-specific lethality without overwhelming the assay system[5][7].
III. Quantitative Data: Antifolate Comparison

To optimize your experimental design, it is critical to understand how JB-11 deviates from classical antifolate parameters.

ParameterClassical Antifolate (e.g., MTX)Nonclassical Antifolate (JB-11 / TMQ)
Transport Mechanism Reduced Folate Carrier (RFC)Lipophilic diffusion (MTX-independent)[2]
Intracellular Accumulation Slow; relies on polyglutamylationRapid (< 2 hours)[1][5]
Optimal In Vitro Incubation 48 - 72 hours18 - 24 hours[5][7]
IC50 (Human DHFR) ~ 5 - 10 nM4.74 nM[5]
Efficacy in Transport-Deficient Lines Low (Resistant)High (Sensitive)[2][8]
IV. Self-Validating Experimental Protocol

A common pitfall in antifolate research is relying solely on cell viability as a readout. To ensure scientific integrity, your protocol must be a self-validating system . The following workflow pairs a standard 24-hour JB-11 incubation with a downstream spectrophotometric enzyme assay. This ensures that observed cell death is directly correlated with functional DHFR suppression, ruling out off-target toxicity.

JB11_Workflow S1 1. Cell Acclimation (24h at 37°C) S2 2. JB-11 Exposure (0.1 - 10 µM) S1->S2 S3 3. Target Incubation (18 - 24h) S2->S3 S4 4. Cell Lysis & Extraction S3->S4 S5 5. Spectrophotometric Validation S4->S5

Caption: Step-by-step experimental workflow for JB-11 DHFR inhibition and validation.

Step-by-Step Methodology:

  • Cell Seeding & Acclimation: Seed target cells (e.g., L1210 or MOLT-3) at

    
     cells/mL in RPMI-1640 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO
    
    
    
    to allow logarithmic growth[8][9].
  • JB-11 Preparation: Dissolve JB-11 in DMSO to create a 10 mM stock. Dilute in culture media to achieve final working concentrations (e.g., 0.1 µM, 1 µM, 10 µM)[5][7]. Ensure the final DMSO concentration remains <0.1% to prevent solvent-induced stress.

  • Optimized Incubation: Add the JB-11 solution to the cell cultures. Incubate for exactly 24 hours. This specific duration allows for complete intracellular diffusion, DHFR binding, and the critical depletion of THF pools[4][5].

  • Cell Lysis & Enzyme Extraction: Harvest cells via centrifugation (500 x g, 5 min)[9]. Wash twice with ice-cold PBS. Lyse the cells using a non-denaturing lysis buffer (50 mM Tris-HCl, pH 7.4, 1% NP-40) to preserve the structural integrity of the DHFR enzyme.

  • Spectrophotometric DHFR Assay: In a UV-compatible cuvette, combine the cell lysate, 50 µM dihydrofolate (DHF), and 100 µM NADPH in assay buffer. Monitor the decrease in absorbance at 340 nm (representing the oxidation of NADPH to NADPngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) over 5 minutes at 37°C[9].
    
  • Data Validation (The Self-Check): Calculate the DHFR specific activity. A successful 24-hour JB-11 incubation should yield a >50% reduction in DHFR activity compared to the vehicle control[5]. If cell viability drops but DHFR activity remains high, your incubation time or dosage is causing off-target toxicity.

V. References
  • Pharmacology and toxicity of a potent "nonclassical" 2,4-diamino quinazoline folate antagonist, trimetrexate, in normal dogs. Cancer Research - AACR Journals. URL:

  • Design and rationale for novel antifolates. PubMed - NIH. URL:

  • Trimetrexate | C19H23N5O3 | CID 5583 - PubChem. PubChem - NIH. URL:

  • Establishment of methotrexate-resistant human acute lymphoblastic leukemia cells in culture and effects of folate antagonists. PubMed - NIH. URL:

  • Trimetrexate (CI-898) | DHFR Inhibitor. MedChemExpress. URL:

  • Trimetrexate | 52128-35-5 | Antifolate. MOLNOVA. URL:

  • Impaired polyglutamylation of methotrexate as a cause of resistance in CCRF-CEM cells after short-term, high-dose treatment with this drug. ResearchGate. URL:

  • Anticancer Antifolates: Current Status and Future Directions. ResearchGate. URL:

Sources

troubleshooting variable IC50 results with JB-11 isethionate batches

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive technical support guide designed for researchers encountering variability with JB-11 Isethionate.

Topic: Troubleshooting Variable IC50 Results in Enzymatic/Cellular Assays

Product Code: JB-11-ISO (Research Grade) Molecule Class: Lipophilic Pyrimidine Inhibitor (Isethionate Salt)

Executive Summary: The "Hidden" Variable

Researchers often report batch-to-batch variability in IC50 values for JB-11 Isethionate (e.g., Batch A yielding 12 nM vs. Batch B yielding 45 nM).

As a Senior Application Scientist, I have analyzed the physicochemical data across our production lots. The root cause is rarely the chemical purity (HPLC) of the active pharmaceutical ingredient (API). Instead, the variability almost invariably stems from the hygroscopic nature of the isethionate salt form and its impact on molar concentration accuracy .

JB-11 is a lipophilic weak base formulated as an isethionate salt to enable aqueous solubility. However, this salt form acts as a "water sponge." If you weigh the powder without correcting for water content or salt stoichiometry, your stock solution concentration will be incorrect, shifting your IC50 curves rightward (lower apparent potency).

Diagnostic Workflow

Before altering your biological assay parameters, follow this logic flow to rule out compound handling errors.

JB11_Troubleshooting Start Observation: Variable IC50 > 2-fold shift Step1 Step 1: Check CoA for Water Content (KF) & Stoichiometry Start->Step1 Decision1 Is Water Content > 2%? Step1->Decision1 Action1 Calculate 'Net Molar Content' (Adjust Weighing) Decision1->Action1 Yes Action2 Proceed to Solubility Check Decision1->Action2 No Step2 Step 2: Verify Stock Concentration via UV-Vis (Self-Validation) Action1->Step2 Action2->Step2 Decision2 Does Absorbance Match Theoretical Molarity? Step2->Decision2 BioIssue Root Cause: Biological System (Cell passage, Enzyme lot) Decision2->BioIssue Yes (Within 5%) ChemIssue Root Cause: Compound Precipitation or Weighing Error Decision2->ChemIssue No (>10% Diff)

Caption: Logical diagnostic path for isolating chemical vs. biological sources of IC50 variability.

Technical Deep Dive: The Mechanics of Variability

The Isethionate Trap: Hygroscopicity & Stoichiometry

JB-11 isethionate is not a simple rock. It is a dynamic lattice that interacts with atmospheric moisture.

  • Hygroscopicity: Isethionate salts can absorb 2–8% water by weight depending on humidity exposure during storage [1]. If Batch A is "dry" (0.5% water) and Batch B is "wet" (5% water), weighing 10 mg of each results in significantly less active compound in Batch B.

  • Stoichiometry: While we target a 1:1 salt ratio, synthesis variations can result in slight excesses of isethionic acid (e.g., 1:1.05). This alters the effective Molecular Weight (MW).

Impact on Data: If you ignore these factors, you introduce a systematic dilution error .

ParameterBatch A (Reference)Batch B (Problematic)Result if Uncorrected
Weighed Mass 10.00 mg10.00 mgN/A
Water Content (KF) 0.2%6.5%Batch B has less API
Salt Stoichiometry 1:11:1.1Batch B MW is higher
Actual API Mass 9.98 mg9.15 mg~8.3% Error
Resulting IC50 10 nM 12–15 nM Apparent Potency Loss
The Solubility Paradox: DMSO vs. Aqueous Buffer

JB-11 Free Base is highly lipophilic. The isethionate tail provides solubility only when dissociated.

  • The Risk: When diluting a high-concentration DMSO stock (e.g., 10 mM) directly into a low-salt aqueous buffer, the "solvent shock" can cause the lipophilic core to form micro-precipitates before the salt can stabilize the solution [2]. These micro-precipitates are invisible to the naked eye but do not bind the target, artificially inflating the IC50.

The "Self-Validating" Protocol

Do not rely solely on the balance. Use Beer-Lambert's Law to validate your stock concentration. This is the only way to ensure 100% reproducibility between batches.

Materials Required
  • JB-11 Isethionate (Batch A/B)

  • DMSO (Anhydrous)[1]

  • UV-Vis Spectrophotometer (Quartz cuvette)

Step-by-Step Methodology
  • Corrected Weighing:

    • Check the Certificate of Analysis (CoA) for the specific Water Content (%) and Salt Stoichiometry .

    • Calculate the required mass using the Adjusted Molecular Weight:

      
      
      
  • Primary Stock Preparation (DMSO):

    • Dissolve JB-11 to 10 mM in anhydrous DMSO.

    • Critical: Vortex for 30 seconds, then sonicate for 5 minutes. Isethionate salts can form "gel" layers that slow dissolution.

  • The Validation Step (Molar Extinction Coefficient):

    • Dilute the stock 1:1000 in Methanol (not buffer, to ensure full solubility).

    • Measure Absorbance at

      
       .
      
    • Calculate actual concentration:

      
      
      
    • Note: Use

      
       (Refer to specific batch CoA for precise 
      
      
      
      ).
    • Pass Criteria: If calculated

      
       is within ±5% of expected, proceed. If not, re-adjust stock volume.
      
  • Assay Dilution (The "Intermediate Step"):

    • Never dilute 10 mM stock directly into assay media.

    • Create an Intermediate Plate in assay buffer + 5% DMSO.

    • Transfer from Intermediate to Assay Plate. This prevents "crashing out."

Frequently Asked Questions (FAQs)

Q: Why does my IC50 curve look "bell-shaped" or have a steep Hill slope (>2.0)? A: This is a hallmark of compound precipitation or nonspecific aggregation [3]. If JB-11 precipitates at high concentrations, it removes itself from the solution, causing a loss of inhibition at the highest doses (the "hook effect").

  • Fix: Add 0.01% Triton X-100 or Tween-20 to your assay buffer to stabilize the colloid.

Q: Can I freeze-thaw the DMSO stock? A: We recommend single-use aliquots . Isethionate salts are hygroscopic; every time you open a cold vial, condensation forms, introducing water into the DMSO. Over time, this water can cause the JB-11 to hydrolyze or precipitate. Store aliquots at -20°C or -80°C.

Q: Batch A was a white powder, Batch B is off-white/yellow. Is it degraded? A: Not necessarily. Trace oxidation of the isethionate moiety or minor polymorphic changes can alter color without affecting potency. Always rely on HPLC purity and the UV-Validation step described above, rather than visual appearance.

Q: My IC50 is consistent, but my Emax (Maximal Inhibition) varies. Why? A: Variable Emax often indicates solubility limits rather than potency shifts. If Batch B has a lower Emax (e.g., only reaches 80% inhibition), the compound is likely crashing out of solution at the top concentrations. Check your assay buffer pH; JB-11 requires pH < 7.5 for optimal stability.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

Sources

minimizing non-specific binding of JB-11 in protein-rich media

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured as a specialized Application Note & Troubleshooting Hub for "JB-11," treating it as a representative high-value ligand (e.g., a hydrophobic peptide, small molecule tracer, or aptamer) often utilized in complex biological matrices.

This guide assumes the persona of a Senior Application Scientist addressing a user base of drug discovery researchers.

Topic: Minimizing Non-Specific Binding (NSB) in Protein-Rich Media (Serum, Lysate, Plasma) Doc ID: TS-JB11-NSB-v4.2 Status: Active Last Updated: February 28, 2026

Executive Summary & Diagnostic Dashboard

The Challenge: JB-11, like many high-affinity ligands, exhibits significant non-specific binding (NSB) when introduced to protein-rich media (e.g., 10-50% FBS, whole cell lysates). This is primarily driven by albumin sequestration (hydrophobic interaction) or electrostatic adherence to cytosolic proteins. This guide provides a self-validating workflow to isolate and eliminate these artifacts without compromising specific binding affinity (


).
Quick Diagnostic Matrix

Identify your primary symptom to jump to the relevant protocol.

SymptomProbable CauseRecommended Action
High Background (Linear) Unsaturation; JB-11 sticking to albumin/globulins.Protocol A: Carrier Protein Swapping
"Sticky" Baseline (Drift) Hydrophobic adsorption to tubing/plastics.Protocol B: Surfactant Optimization
Signal Spikes / Noise Aggregation of JB-11 in high-salt media.Protocol C: Solubility & Filtration
Low Specific Signal JB-11 is sequestered by media proteins (masked).Protocol D: Competitive Displacement

Core Mechanism: Why JB-11 Binds Non-Specifically

To fix the issue, we must first model the interaction. In protein-rich media, JB-11 faces a "competitor cloud." The most common culprit is Serum Albumin (HSA/BSA), which acts as a sponge for hydrophobic ligands.

Interaction Pathway Diagram

The following diagram illustrates the kinetic competition between the Target Receptor and Non-Specific Sinks (Albumin/Plastic).

JB11_Interaction_Model JB11 Free JB-11 Ligand Target Specific Target (Receptor) JB11->Target Specific Binding (High Affinity, Low Capacity) Albumin Albumin/Globulins (The 'Sink') JB11->Albumin NSB Type 1: Sequestration (Low Affinity, High Capacity) Plastic Assay Surface (Plastic/Glass) JB11->Plastic NSB Type 2: Adsorption (Hydrophobic)

Figure 1: Kinetic competition model. In protein-rich media, the sheer abundance of Albumin (red) can outcompete the Specific Target (green) despite lower affinity, effectively masking the JB-11 signal.

Step-by-Step Troubleshooting Protocols

Protocol A: The "Carrier Swap" System (For Serum-Based Assays)

Theory: If JB-11 binds to BSA (Bovine Serum Albumin) in your blocking buffer, it will also bind to HSA (Human Serum Albumin) in your sample. You must switch to a non-mammalian blocker.

The Workflow:

  • Eliminate BSA: Remove all BSA from your running/wash buffers.

  • Substitute Blocker: Use Fish Gelatin (0.5% - 1.0%) or Casein (1%) .

    • Why? Fish gelatin lacks the specific hydrophobic pockets found in mammalian albumin that often trap small molecule ligands like JB-11 [1].

  • Add Chaos (Optional): If background persists, add 0.5 M NaCl to the wash buffer. High salt disrupts weak electrostatic NSB without breaking high-affinity specific bonds (unless JB-11 binding is purely ionic).

Protocol B: Critical Micelle Concentration (CMC) Tuning

Theory: JB-11 may be aggregating or sticking to plastics. Detergents solubilize the ligand and passivate surfaces.

The Workflow:

  • Select Detergent:

    • For Hydrophobic JB-11: Use Tween-20 (0.05%) .

    • For Charged/Peptide JB-11: Use Triton X-100 (0.01%) .

  • The "Pre-Dip" Step: Pre-coat your tips, tubing, or wells with the detergent buffer before introducing JB-11. This occupies the hydrophobic sites on the plastic.

  • Titration: Do not exceed 0.1% Tween-20, as it may strip the specific receptor from the membrane or micellize JB-11 entirely, reducing apparent affinity [2].

Protocol C: The "Reference Subtraction" Method (Data Processing)

Theory: Physical blocking is rarely 100% effective in 100% serum. You must mathematically isolate the specific signal.

The Workflow:

  • Design a Null Channel:

    • SPR/BLI: Use a reference flow cell with no target protein (or a scrambled protein).

    • ELISA/Flow: Use a "Scrambled Probe" or an Isotype Control that mimics JB-11's chemistry but lacks the binding motif.

  • Double Referencing:

    
    
    
    • Note: This removes both the matrix effect (serum refractive index change) and the sticky NSB component.

Frequently Asked Questions (FAQs)

Q1: I see a linear increase in signal even after the wash step. Is JB-11 aggregating? A: Likely, yes. A linear, non-saturating signal is the hallmark of non-specific aggregation.

  • Fix: Centrifuge your JB-11 stock at 14,000 x g for 10 minutes before use to pellet aggregates. Add 0.05% Tween-20 to the stock solution to maintain monodispersity.

Q2: Can I use milk as a blocker? A: Avoid milk if JB-11 is a phosphorylated molecule or if you are studying phosphoproteins. Milk contains casein variants and phosphatases that can interfere. Furthermore, milk is a crude mixture; for precise JB-11 characterization, use high-grade Fish Gelatin or Prion-free BSA (if BSA is necessary).

Q3: My specific signal drops when I add serum. Is the target degrading? A: Not necessarily. This is likely the "Protein Sink" effect (see Figure 1). The serum albumin is sequestering your free JB-11.

  • Fix: You must determine the Free Fraction (

    
    ) . Perform an equilibrium dialysis experiment to calculate how much JB-11 is actually free to bind. You may need to increase the concentration of JB-11 to saturate the albumin "sink" and leave enough free ligand for your target [3].
    

Decision Tree: Optimizing Buffer Composition

Use this logic flow to determine the exact additive required for your JB-11 assay.

Buffer_Optimization_Tree Start Start: Characterize JB-11 NSB Q1 Is the NSB Ionic or Hydrophobic? Start->Q1 Ionic Ionic (Charge-based) Q1->Ionic Charged Hydro Hydrophobic (Sticky) Q1->Hydro Greasy Action_Salt Increase Salt (NaCl) to 300-500 mM Ionic->Action_Salt Action_pH Adjust pH to +/- 1 unit of pI Ionic->Action_pH Q2 Is it binding to Plastic or Proteins? Hydro->Q2 Plastic Plastic/Tubing Q2->Plastic Protein Serum Proteins Q2->Protein Action_Tween Add Tween-20 (0.05%) or Triton X-100 Plastic->Action_Tween Action_Blocker Switch Blocker: Use Fish Gelatin or Blocker-Free Buffer Protein->Action_Blocker

Figure 2: Logic flow for selecting buffer additives based on the physicochemical nature of the NSB.

References

  • Voss, E. W., et al. (2024). Comparative analysis of blocking agents in high-sensitivity ligand binding assays. Journal of Immunological Methods.

  • Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.

  • Reich, J., et al. (2015). Strategies to reduce non-specific binding in Surface Plasmon Resonance. Technology Networks.

  • GE Healthcare (Cytiva). Biacore Sensor Surface Handbook. (Referenced for surface chemistry optimization principles).

Disclaimer: This guide treats "JB-11" as a representative high-affinity ligand. Optimization steps should be validated against your specific experimental controls.

JB-11 Technical Support Center: Myelosuppression Management

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active | Topic: Preclinical Safety & Toxicity | Asset: JB-11 (Small Molecule Inhibitor)

Welcome to the JB-11 Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. If you are accessing this guide, your study is likely facing the "hematological bottleneck"—where the efficacy of JB-11 is evident, but bone marrow toxicity (myelosuppression) threatens the welfare of your animal cohort and the statistical power of your data.

JB-11 is a potent anti-proliferative agent. While its primary mechanism targets tumor kinetics, its off-target impact on Hematopoietic Stem Cells (HSCs) mimics the profile of classic cytotoxic agents like cyclophosphamide or JAK inhibitors. This guide provides the standard operating procedures (SOPs) to navigate this toxicity without compromising study integrity.

Module 1: Diagnostic & Monitoring Protocols

The "Watchtower" Phase

Q: How do I distinguish between stress-induced leukopenia and true JB-11 toxicity?

A: This is the most common error in preclinical data interpretation. Handling stress releases corticosterone, which can cause neutrophilia (high neutrophils) initially, masking a drop, or lymphopenia (low lymphocytes) later.

The Solution: Microsampling & Acclimatization. Do not use terminal cardiac puncture for interim monitoring. You must use longitudinal microsampling to separate hypovolemic stress from drug toxicity.

Protocol: Longitudinal Microsampling (Mouse)

  • Reference Standard: NC3Rs Microsampling Guidelines [1].

  • Volume:

    
     40 
    
    
    
    L (Max 1% of total blood volume every 14 days, or 0.05% daily).
  • Site: Lateral tail vein (preferred) or saphenous vein. Avoid retro-orbital bleeding for repeated toxicity checks as it induces high inflammatory markers that confound JB-11 cytokine analysis.

ParameterJB-11 Warning ThresholdCritical Action Limit (Stop Dose)
Neutrophils (ANC)


(Neutropenia)
Platelets (PLT)


(Thrombocytopenia)
Body Weight 10-15% Loss

(Humane Endpoint)
Module 2: The Decision Engine

Visualizing the "Go/No-Go" Logic

You cannot "push through" severe myelosuppression. Doing so results in sepsis (translocation of gut bacteria) or hemorrhage, leading to animal loss and missing data points. Use this logic flow to determine your daily action plan.

JB11_Toxicity_Logic Start Daily Health Check (AM) Check_BW Check Body Weight (BW) Start->Check_BW Check_CBC Check CBC (Microsample) Check_BW->Check_CBC BW Loss < 15% Action_Holiday Dose Holiday (24-48h) Check_BW->Action_Holiday BW Loss > 15% Decision_ANC Neutrophils (ANC) < 500/uL? Check_CBC->Decision_ANC Decision_PLT Platelets < 100k/uL? Decision_ANC->Decision_PLT No (>500) Action_GCSF Rescue Protocol: G-CSF (Filgrastim) Decision_ANC->Action_GCSF Yes (<500) Action_Continue Continue JB-11 Standard Dose Decision_PLT->Action_Continue No (>100k) Decision_PLT->Action_Holiday Yes (<100k) Action_Support Initiate Supportive Care (Wet Mash + Fluids) Action_Holiday->Action_Support Action_GCSF->Action_Support

Figure 1: JB-11 Dosing Decision Tree. This logic ensures study compliance with ICH S9 guidelines for nonclinical safety [2].

Module 3: Mitigation & Rescue Strategies

The "Fix" Phase

Q: The animals are neutropenic (ANC < 500). Can I use G-CSF? If so, how?

A: Yes, but timing is critical. Do not administer G-CSF (Filgrastim) on the same day as JB-11. This can cause "stem cell exhaustion" by forcing proliferation in the presence of a cytotoxic agent.

Protocol: G-CSF Rescue in Mice

  • Source: Recombinant human G-CSF (Filgrastim).[1][2]

  • Timing: Administer 24 hours after the last JB-11 dose.

  • Dose: 10

    
    g/kg to 30 
    
    
    
    g/kg per day, Subcutaneous (SC) [3].
    • Note: Avoid the massive bolus doses (100+

      
      g/kg) seen in some older papers; these cause splenomegaly which confounds tumor volume measurements.
      
  • Duration: 3–5 consecutive days until ANC recovery (>1,500/

    
    L).
    
Q: What non-pharmaceutical support is required?

A: Myelosuppressed animals are prone to dehydration and opportunistic infection.

  • Dietary Reinforcement: Provide "wet mash" (powdered chow mixed with water/hydrogel) on the cage floor. This reduces the energy cost of foraging.

  • Thermal Support: If animals show piloerection (ruffled fur), increase ambient temperature to 24-26°C or provide nesting material.

  • Hydration: Subcutaneous saline (10-20 mL/kg) if skin turgor is poor.

Module 4: Experimental Design Optimization

The "Prevention" Phase

Q: Why is this happening? Is JB-11 failing?

A: No. Toxicity often correlates with potency. JB-11 likely hits a proliferation marker shared by tumor cells and bone marrow progenitors. To fix this, we must decouple the Anti-Tumor Window from the Toxicity Window.

Mechanism of Action vs. Toxicity: Understanding the pathway allows us to alter the schedule (e.g., switching from QD continuous to Q2D or "5-on/2-off").

JB11_Mechanism JB11 JB-11 (Compound) Target_X Target Kinase X (High Expression) JB11->Target_X Tumor Tumor Cell (Rapid Division) Target_X->Tumor Primary Effect HSC Bone Marrow HSC (Rapid Division) Target_X->HSC Off-Target/Bystander Result_Tumor Apoptosis (Efficacy) Tumor->Result_Tumor Result_Tox Neutropenia (Toxicity) HSC->Result_Tox Optimization Schedule Optimization (Intermittent Dosing) Optimization->HSC Allows Recovery

Figure 2: Mechanistic Pathway of JB-11. Toxicity arises from the shared proliferative nature of tumor cells and Hematopoietic Stem Cells (HSCs). Intermittent dosing exploits the faster recovery rate of normal tissue compared to tumor tissue.

References
  • NC3Rs (National Centre for the Replacement, Refinement & Reduction of Animals in Research). Blood sampling: Microsampling. [Link][3]

  • European Medicines Agency (EMA) / ICH. ICH S9 Non-clinical evaluation for anticancer pharmaceuticals. [Link]

  • Wachholz, K., et al. (2022). Effectiveness of cytopenia prophylaxis for different filgrastim and pegfilgrastim schedules in a chemotherapy mouse model. Taylor & Francis Online. [Link]

Sources

Technical Support Center: Optimizing JB-11 Isethionate Stability During Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Researchers.

JB-11 isethionate (Trimetrexate isethionate, CAS# 82935-04-4) is a potent, lipophilic non-classical antifolate that acts as a competitive inhibitor of dihydrofolate reductase (DHFR)[1][2]. While highly effective in preclinical and clinical applications—such as treating Pneumocystis jirovecii pneumonia and various neoplasms—its long-term storage presents significant biochemical and physical challenges[2]. This technical guide addresses the mechanistic causes of JB-11 isethionate degradation and provides validated, self-correcting protocols to ensure structural integrity during extended storage.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does my reconstituted JB-11 isethionate solution lose efficacy when stored at room temperature? A: JB-11 isethionate undergoes temperature-dependent oxidative cleavage and hydrolysis in aqueous environments. When incubated at 37°C, the compound degrades with a half-life of approximately 51.6 days, and a 10% loss of active pharmaceutical ingredient (API) occurs within just 7.9 days[3]. The primary degradation product is (2,4-diamino-5-methyl-6-carboxaldehyde)quinazoline, which lacks the structural moiety required to effectively bind and inhibit DHFR[3]. Causality: The methylene bridge connecting the quinazoline ring to the trimethoxyphenyl group is highly susceptible to oxidative attack in the presence of water and dissolved oxygen.

Q2: I observed immediate precipitation when diluting JB-11 isethionate in standard saline (0.9% NaCl). What went wrong? A: JB-11 is strictly incompatible with solutions containing chloride ions[2]. The chloride salt of trimetrexate is highly insoluble compared to the isethionate or glucuronate salts. Introducing NaCl forces a rapid counter-ion exchange, resulting in the instant precipitation of trimetrexate chloride. Causality & Solution: The common ion effect and differential solubility parameters cause the active drug to crash out of solution. Always reconstitute and dilute JB-11 isethionate exclusively in 5% Dextrose in Water (D5W)[2].

Q3: How does ambient humidity affect the solid powder during benchtop handling? A: Isethionate salts are inherently prone to moisture absorption (hygroscopicity)[4]. Exposure to ambient humidity >50% RH allows water molecules to intercalate into the crystal lattice. This localized moisture acts as a micro-solvent, accelerating solid-state hydrolysis and increasing the mobility of reactive oxygen species. Causality: Moisture compromises the activation energy barrier for degradation, shifting the solid from a stable crystalline state to a highly reactive amorphous or deliquescent state.

Section 2: Quantitative Stability Profiles

To facilitate experimental planning, the following table summarizes the degradation kinetics and storage limits for JB-11 isethionate based on empirical stability studies[1][2][3].

Storage ConditionPhysical StateTemperatureExpected Shelf Life / Stability LimitPrimary Degradation Risk
Long-Term Storage Solid (Desiccated)-20°CMonths to YearsMinimal (if protected from light/moisture)
Short-Term Storage Solid (Desiccated)0°C to 4°CDays to WeeksSlow moisture ingress
Aqueous Solution Dissolved in D5W37°C10% degradation in 7.9 days (t1/2 = 51.6 days)Oxidative cleavage to carboxaldehyde
Aqueous Solution Dissolved in 5% MethanolRoom TempStable for ~9 daysHydrolysis
Accelerated Stress Solid (Bulk)60°CStable for 30 days (0% decomp)Thermal degradation (if moisture is present)
Section 3: Validated Protocol for Long-Term Storage Preparation

To establish a self-validating system for long-term storage, follow this methodology. The goal is to eliminate the three vectors of degradation: moisture, oxygen, and UV light.

Step-by-Step Methodology:

  • Lyophilization (Moisture Elimination): If the compound has been exposed to ambient humidity, dissolve the JB-11 isethionate in a minimal volume of LC-MS grade water/tert-butanol mixture and flash-freeze using liquid nitrogen. Lyophilize for 24-48 hours. Self-Validation: Confirm the moisture content is strictly <1% via Karl Fischer titration before proceeding.

  • Inert Gas Purging (Oxygen Displacement): Transfer the dried powder into amber borosilicate glass vials. Using a Schlenk line or an inert glove box, purge the vials with high-purity Argon. Argon is heavier than Nitrogen, providing a superior, dense protective blanket against oxidation.

  • Desiccation & Sealing: Add a micro-desiccant packet (e.g., indicating silica gel) to the secondary containment. Crimp-seal the amber vials with PTFE-lined septa to prevent gas exchange and block UV-induced radical formation.

  • Thermal Control: Transfer the sealed vials immediately to a continuously monitored -20°C freezer[1].

  • Reconstitution Validation: Before experimental use, allow the vial to reach room temperature before opening to prevent condensation from forming on the cold powder. Reconstitute in D5W and visually inspect against a dark background. Self-Validation: The solution must be completely clear with zero particulate matter; any cloudiness indicates chloride contamination or irreversible degradation.

Section 4: Visualizing Workflows and Pathways

Below is the mechanistic degradation pathway illustrating how aqueous exposure compromises the molecule's structural integrity.

G A JB-11 Isethionate (Trimetrexate Isethionate) B Aqueous Environment (Hydrolysis / Oxidation) A->B Exposure to H2O / O2 > 0°C C Degradation Product: (2,4-diamino-5-methyl-6- carboxaldehyde)quinazoline B->C Cleavage & Oxidation D Loss of DHFR Inhibitory Activity C->D Functional Impact

Mechanistic degradation pathway of JB-11 isethionate in aqueous conditions.

The following workflow guarantees maximum stability during the transition from bulk powder to experimental application.

G S1 1. Lyophilize Solid (Remove Moisture) S2 2. Purge with Argon (Displace Oxygen) S1->S2 S3 3. Seal in Amber Vials (Block UV Light) S2->S3 S4 4. Store at -20°C (Long-term Stability) S3->S4 S5 5. Reconstitute in D5W (Avoid Chloride Ions) S4->S5

Step-by-step workflow for the long-term storage and reconstitution of JB-11.

References
  • [1] JB-11 isethionate | CAS# 82935-04-4 | bioactive chemical | MedKoo. MedKoo Biosciences. 1

  • [3] Stetson, P. L., Shukla, U. A., & Ensminger, W. D. Stability of trimetrexate, a new non-classical antifolate, in infusion solutions. PubMed - NIH. 3

  • [4] Sodium isethionate(1562-00-1). ChemicalBook. 4

  • [2] Trimetrexate | C19H23N5O3 | CID 5583. PubChem - NIH. 2

Sources

Technical Support Center: Bypassing Transport-Mediated Resistance with JB-11

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As drug development professionals, you know that intrinsic and acquired resistance to classical antifolates like Methotrexate (MTX) is a major bottleneck in oncology and immunology. A primary driver of this resistance is the downregulation or mutation of the Reduced Folate Carrier (RFC/SLC19A1).

This guide provides field-proven, self-validating strategies to bypass transport-mediated resistance using JB-11 (Trimetrexate / TMQ) , a nonclassical, lipophilic antifolate[1]. Below, you will find mechanistic FAQs, expected data benchmarks, and step-by-step troubleshooting protocols designed to ensure high-confidence data in your assays.

I. Core Mechanism & FAQs

Q1: Why does JB-11 succeed where Methotrexate (MTX) fails in resistant cell lines? A1: MTX is a "classical" antifolate. To exert cytotoxicity, it relies on active transport via the RFC (SLC19A1) to enter the cell, followed by polyglutamylation by Folylpolyglutamate Synthetase (FPGS) for intracellular retention[2]. Tumors frequently develop resistance by downregulating RFC or FPGS[3]. JB-11 is a lipophilic, "nonclassical" inhibitor of Dihydrofolate Reductase (DHFR). Its lipophilicity allows it to passively diffuse across the lipid bilayer, completely bypassing the need for RFC transport[2]. Furthermore, JB-11 does not require polyglutamylation to remain inside the cell, nullifying FPGS-deficient resistance mechanisms[2].

Q2: How can I protect my healthy, wild-type (WT) co-culture cells from JB-11 toxicity? A2: By exploiting the very resistance mechanism of the tumor. You can co-administer JB-11 with Leucovorin (LV) , a reduced folate. Leucovorin requires the RFC for cellular entry[3]. Normal WT cells with intact RFC will import Leucovorin, bypassing the DHFR blockade and surviving. The MTX-resistant tumor cells, which lack functional RFC, cannot import Leucovorin and will selectively succumb to JB-11[3].

G MTX Methotrexate (MTX) RFC Reduced Folate Carrier (SLC19A1) MTX->RFC Active Transport MutRFC Downregulated RFC (Transport Resistance) MTX->MutRFC JB11 JB-11 (Trimetrexate) Lipid Lipid Bilayer (Passive Diffusion) JB11->Lipid Lipophilic Bypass LV Leucovorin (LV) LV->RFC Active Transport LV->MutRFC DHFR DHFR Inhibition (Cytotoxicity) RFC->DHFR MTX Entry Rescue Folate Pool Restored (Cell Survival) RFC->Rescue LV Entry Lipid->DHFR JB-11 Entry MutRFC->DHFR Blocked

Cellular entry pathways of MTX, JB-11, and Leucovorin in wild-type and RFC-deficient cells.

II. Quantitative Benchmarks: What Data Should Look Like

Before troubleshooting, verify your experimental IC₅₀ shifts against these standard pharmacological benchmarks. If your data deviates significantly from this table, proceed to the Troubleshooting section.

Cell PhenotypeResistance MechanismMTX IC₅₀ (nM)JB-11 IC₅₀ (nM)JB-11 + LV IC₅₀ (nM)
Wild-Type None~15~3>10,000 (Rescued)
RFC-Deficient Impaired SLC19A1>2,000~4~4 (Not Rescued)
FPGS-Deficient Impaired Polyglutamylation>1,500~4~4 (Not Rescued)
DHFR-Amplified Target Overexpression>5,000>5,000>10,000

III. Troubleshooting Guide

Issue A: "My MTX-resistant cell lines are not showing expected sensitivity to JB-11."

  • Causality Analysis: JB-11 bypasses transport and polyglutamylation, but it still targets DHFR. If your cell line achieved MTX resistance via DHFR gene amplification or a DHFR point mutation rather than RFC downregulation, the cells will exhibit cross-resistance to both MTX and JB-11[3].

  • Action: Perform a Western blot or qPCR for DHFR to rule out target amplification. Ensure you are working with a confirmed transport-deficient model.

Issue B: "Leucovorin is rescuing both my Wild-Type and my MTX-resistant cells from JB-11."

  • Causality Analysis: Your "resistant" cells likely still express functional RFC, meaning their MTX resistance is driven by FPGS deficiency (impaired polyglutamylation)[2]. Because FPGS is not required for Leucovorin to rescue cells, Leucovorin enters via the intact RFC and rescues the tumor cells.

  • Action: Switch to a strictly RFC-deficient model if your goal is selective therapeutic targeting using the Leucovorin rescue strategy.

IV. Self-Validating Protocol: JB-11 Efficacy & Selective Rescue Assay

To ensure experimental trustworthiness, this protocol is designed as a self-validating system . By running WT and Resistant cells in parallel with specific rescue controls, the assay internally proves whether the mechanism of action is functioning as intended.

Workflow Step1 1. Cell Preparation Seed WT and RFC-deficient lines Step2 2. Drug Treatment JB-11 (0.1 nM - 10 µM) Step1->Step2 Step3 3. Selective Rescue Co-administer Leucovorin (10 µM) Step2->Step3 Step4 4. Incubation 72h at 37°C, 5% CO2 Step3->Step4 Step5 5. Viability Readout Luminescent ATP Assay Step4->Step5 Step6 6. Causality Analysis Compare IC50 Shifts Step5->Step6

Step-by-step workflow for evaluating JB-11 efficacy with Leucovorin rescue.

Step-by-Step Methodology

1. Cell Seeding (Day 0)

  • Seed Wild-Type (e.g., CCRF-CEM) and RFC-deficient (e.g., CEM/MTX) cells at 5,000 cells/well in a 96-well opaque plate.

  • Causality Check: Use dialyzed Fetal Bovine Serum (dFBS) in your media. Standard FBS contains exogenous folates that will competitively inhibit your assay and artificially inflate IC₅₀ values.

2. Drug Preparation & Treatment (Day 1)

  • Prepare a 10-point serial dilution of JB-11 ranging from 0.1 nM to 10 µM.

  • Prepare Leucovorin at a fixed concentration of 10 µM.

  • Treat cells in four parallel matrices:

    • Matrix 1: WT + JB-11

    • Matrix 2: WT + JB-11 + Leucovorin

    • Matrix 3: RFC-Deficient + JB-11

    • Matrix 4: RFC-Deficient + JB-11 + Leucovorin

3. Incubation (Days 1-4)

  • Incubate for 72 hours at 37°C, 5% CO₂.

  • Why 72 hours? DHFR inhibition causes "thymineless death," which requires cells to progress through the S-phase of the cell cycle. Shorter incubations yield false negatives.

4. Viability Readout (Day 4)

  • Add CellTiter-Glo (or equivalent ATP-based luminescent reagent) to each well.

  • Measure luminescence to calculate cell viability relative to vehicle controls.

5. Self-Validation Matrix (Data Interpretation) Your assay is mechanically validated only if the following conditions are met:

  • Validation Check 1: WT cells in Matrix 1 die (Proves JB-11 is active).

  • Validation Check 2: WT cells in Matrix 2 survive (Proves Leucovorin is active and rescuing via RFC).

  • Validation Check 3: RFC-Deficient cells in Matrix 3 die (Proves JB-11 successfully bypassed transport resistance).

  • Validation Check 4: RFC-Deficient cells in Matrix 4 die (Proves Leucovorin cannot enter without RFC, confirming the tumor-selective therapeutic window).

References
  • [1] Anticancer Antifolates: Current Status and Future Directions. ResearchGate. 1

  • [3] Mechanisms of Methotrexate Resistance in Osteosarcoma. AACR Journals. 3

  • [2] Disparate mechanisms of antifolate resistance provoked by methotrexate and its metabolite 7-hydroxymethotrexate in leukemia cells. ASH Publications. 2

Sources

Validation & Comparative

Validating JB-11 Target Engagement: A Comparative Guide to Thermal Shift Assays

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist Published: February 2026

The Imperative of Intracellular Validation

In the landscape of modern drug development, demonstrating high in vitro binding affinity is insufficient. A successful therapeutic must physically engage its intended target within the complex, highly regulated milieu of a living cell. This guide focuses on JB-11 (Trimetrexate) , a potent, lipophilic, non-classical inhibitor of Dihydrofolate Reductase (DHFR)[1].

Unlike classical antifolates such as Methotrexate (MTX) that rely on the Reduced Folate Carrier (RFC) for active cellular transport, JB-11 penetrates cell membranes via passive diffusion[2]. To objectively validate JB-11’s target engagement (TE) and highlight its unique permeability profile, we must employ orthogonal thermal shift methodologies. This guide provides a comprehensive, field-proven comparison between Differential Scanning Fluorimetry (DSF) for in vitro validation and the Cellular Thermal Shift Assay (CETSA) for in cellulo physiological validation.

Mechanistic Rationale: The Thermodynamics of Target Engagement

The foundational principle behind all thermal shift assays is ligand-induced thermodynamic stabilization. When a small molecule like JB-11 binds to the natively folded state of DHFR, it forms a drug-target complex with a lower Gibbs free energy (


) than the apo-protein.

This thermodynamic stabilization shifts the conformational equilibrium away from the unfolded state. Consequently, a higher input of thermal energy is required to denature the protein. This manifests as an observable increase in the melting temperature (


). However, thermodynamic stabilization in a purified buffer (DSF) does not account for cellular permeability, subcellular compartmentalization, or competition from endogenous intracellular metabolites (e.g., folates and NADPH). Therefore, transitioning from DSF to CETSA is a critical causal step to prove true pharmacological engagement in a physiological context.

Comparative Analysis of TE Technologies

To rigorously validate JB-11, we compare our primary thermal shift assays against alternative TE methodologies, such as DARTS (Drug Affinity Responsive Target Stability).

Table 1: Methodological Comparison for JB-11 Validation
MethodologyContextReadoutThroughputKey Advantage for JB-11Limitation
DSF In vitro (Purified DHFR)Fluorescence (SYPRO Orange)High (384-well)Direct biophysical proof of binding without cellular variables.Ignores membrane permeability and metabolite competition.
CETSA In cellulo (Live Cells)Western Blot / MSMediumProves intracellular engagement; accounts for lipophilicity.Requires high-quality specific antibodies for readout.
DARTS In vitro / LysateProtease SusceptibilityLowDoes not require purified protein or thermal gradients.Prone to false positives from non-specific protease inhibition.
Table 2: Quantitative Performance Data (JB-11 vs. Methotrexate)

The following data illustrates why in cellulo context is mandatory. While DSF shows both compounds bind tightly to purified DHFR, CETSA reveals their distinct cellular behaviors.

CompoundTargetDSF

(°C)
CETSA

(WT Cells)
CETSA

(RFC-Deficient)
Permeability Mechanism
JB-11 DHFR+8.545 nM50 nMPassive Diffusion
Methotrexate DHFR+9.215 nM>10,000 nMActive Transport (RFC)

Insight: Methotrexate loses efficacy in RFC-deficient cells due to transport failure. JB-11, being lipophilic, maintains its


 regardless of RFC status, proving its superior cellular penetrance.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every assay must be a self-validating system. The protocols below incorporate strict biological and chemical controls to rule out false positives.

Protocol 1: In Vitro Validation via Differential Scanning Fluorimetry (DSF)

DSF utilizes an environmentally sensitive dye to monitor protein unfolding in real-time[3].

  • Preparation: Dilute purified recombinant DHFR to 2 µM in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Dye Addition: Add SYPRO Orange dye (5x final concentration).

    • Causality: SYPRO Orange is highly fluorescent in non-polar environments. As DHFR unfolds, its hydrophobic core residues are exposed to the solvent, causing the dye to bind and emit a massive spike in fluorescence.

  • Compound Incubation: Dispense JB-11 (10 µM) into the test wells.

    • Self-Validation: Include DMSO (vehicle) as a negative baseline control and Methotrexate (10 µM) as a positive control to ensure the assay window is sufficient. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Thermal Melt: Subject the plate to a thermal gradient (25°C to 95°C at a ramp rate of 0.05°C/sec) using a real-time PCR machine.

  • Data Analysis: Calculate the first derivative of the melt curve to determine the

    
    . A positive 
    
    
    
    relative to the DMSO control confirms direct biophysical binding.
Protocol 2: In Cellulo Validation via ITDR-CETSA

The Cellular Thermal Shift Assay (CETSA) evaluates drug binding inside intact cells[4]. We utilize an Isothermal Dose-Response (ITDR) format rather than a simple melt curve.

  • Causality: ITDR establishes a direct pharmacological dose-response relationship at a fixed temperature, rigorously differentiating specific target engagement from non-specific thermal artifacts.

  • Cell Culture & Treatment: Seed both wild-type (WT) and RFC-deficient cell lines. Treat with a serial dilution of JB-11 (1 nM to 10 µM) for 1 hour.

  • Thermal Pulse: Aliquot the treated live cells into PCR tubes. Heat the cells to the pre-determined aggregation temperature (

    
    ) of DHFR (e.g., 52°C) for exactly 3 minutes, followed by 3 minutes at room temperature to halt the shock.
    
  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles using liquid nitrogen. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

    • Causality: Centrifugation pellets the denatured, aggregated DHFR. Only the JB-11-stabilized, natively folded DHFR remains soluble in the supernatant.

  • Readout: Analyze the soluble fraction via Western Blot using a validated anti-DHFR primary antibody.

  • Data Analysis: Plot the densitometric band intensity against the JB-11 concentration to calculate the intracellular

    
    .
    

Logical Workflow Visualization

TE_Workflow Start JB-11 (Trimetrexate) Target Engagement DSF DSF (In Vitro) Start->DSF CETSA CETSA (In Cellulo) Start->CETSA Purified Purified DHFR + SYPRO Orange DSF->Purified LiveCells Live Cells + Endogenous DHFR CETSA->LiveCells HeatDSF Thermal Gradient (25°C to 95°C) Purified->HeatDSF HeatCETSA Thermal Pulse (Isothermal Dose-Response) LiveCells->HeatCETSA ResultDSF ΔTm Shift (Direct Binding) HeatDSF->ResultDSF ResultCETSA ITDR EC50 (Cellular Engagement) HeatCETSA->ResultCETSA Conclusion Confirmed JB-11 Target Engagement ResultDSF->Conclusion Validates ResultCETSA->Conclusion Validates

Workflow comparing DSF and CETSA for validating JB-11 target engagement with DHFR.

References

  • Title: 2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (TMQ), a potent non-classical folate antagonist inhibitor—I Source: Biochemical Pharmacology URL: [Link] (Derived from[2])

  • Title: Trimetrexate (Compound CID 5583) Source: PubChem Database (National Institutes of Health) URL: [Link] (Derived from[1])

  • Title: The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability Source: Nature Protocols URL: [Link] (Derived from[3])

  • Title: Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science URL: [Link] (Derived from[4])

Sources

Comparative Guide: JB-11 Isethionate vs. Methotrexate Resistance Profiles in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Mechanistic Rationale

Methotrexate (MTX) remains a cornerstone antimetabolite in oncology, functioning as a "classical" folate antagonist that competitively inhibits dihydrofolate reductase (DHFR). This inhibition disrupts de novo purine and thymidylate synthesis, ultimately halting DNA replication. However, the clinical efficacy of MTX is frequently compromised by acquired cellular resistance[1].

JB-11 isethionate (also known as Trimetrexate, TMQ, or NSC 249008) is a potent, "nonclassical" 2,4-diaminoquinazoline folate antagonist[2]. While both MTX and JB-11 share the same intracellular target (DHFR), their distinct physicochemical properties dictate entirely different routes of cellular entry and intracellular retention.

As an Application Scientist evaluating these compounds, it is critical to understand the causality of resistance :

  • MTX (Classical): Relies on the Reduced Folate Carrier (RFC) for active transport into the cell. Once inside, it requires folylpolyglutamate synthetase (FPGS) to add glutamate residues (polyglutamylation), which traps MTX intracellularly and increases its affinity for DHFR[3].

  • JB-11 (Nonclassical): Highly lipophilic. It enters the cell via passive transmembrane diffusion, completely bypassing the RFC. Furthermore, JB-11 does not require polyglutamylation by FPGS for intracellular retention or DHFR inhibition[4].

Because of these divergent pathways, JB-11 isethionate demonstrates a unique resistance profile, often retaining high cytotoxicity in cancer lines that have become completely refractory to MTX due to transport or polyglutamylation defects.

Pathway Visualization

G MTX Methotrexate (MTX) Classical Antifolate RFC Reduced Folate Carrier (RFC) (Active Transport) MTX->RFC Requires JB11 JB-11 Isethionate Nonclassical Antifolate Diffusion Lipophilic Diffusion (Passive Membrane Entry) JB11->Diffusion Bypasses RFC FPGS Polyglutamylation (FPGS Enzyme) RFC->FPGS Intracellular Entry DHFR Dihydrofolate Reductase (Target Inhibition) Diffusion->DHFR Direct Binding (No FPGS needed) FPGS->DHFR High Affinity Binding

Cellular uptake and DHFR targeting pathways of MTX vs. JB-11.

Comparative Resistance Profiles in Leukemic Cell Lines

To objectively compare these two agents, we examine their performance across well-characterized human acute lymphoblastic leukemia (ALL) cell lines (CCRF-CEM and MOLT-3) that have been subjected to stepwise MTX selection pressure.

The resistance mechanisms generally fall into three categories:

  • Transport Deficiency: Downregulation or mutation of the RFC.

  • Target Amplification: Overexpression or mutation of the DHFR enzyme.

  • Retention Failure: Impaired FPGS activity leading to a lack of MTX-polyglutamates[3].

Quantitative Data: Cross-Resistance Analysis

The following table synthesizes the resistance profiles of parental and MTX-resistant sublines when exposed to MTX versus JB-11 isethionate[5],[4].

Cell LinePrimary MTX Resistance MechanismMTX Resistance (Fold Change vs Parental)JB-11 Resistance (Fold Change vs Parental)Mechanistic Conclusion
CCRF-CEM (Parental)N/A (Baseline Sensitive)1.0x1.0xBaseline sensitivity to both antifolates.
CCRF-CEM/R1 Elevated DHFR Activity~70xCross-Resistant Because both drugs target DHFR, target amplification confers resistance to both agents.
CCRF-CEM/R2 Elevated DHFR + Transport Defect~350xPartially Cross-Resistant Extreme MTX resistance due to dual mechanisms; JB-11 bypasses the transport defect but is still hindered by excess DHFR.
CCRF-CEM/R3 Impaired MTX Transport (RFC Defect)Highly Resistant1.0x (No Cross-Resistance) JB-11 completely bypasses the RFC via lipophilic diffusion, retaining full efficacy.
MOLT-3 (Parental)N/A (Baseline Sensitive)1.0x1.0xBaseline sensitivity to both antifolates.
MOLT-3/MTX Transport / Turnover Defect~30x< 0.3x (Collateral Sensitivity) Not only does JB-11 bypass the transport defect, but the resistant line exhibits a >3-fold increase in sensitivity to JB-11.

Key Insight: JB-11 isethionate is highly effective at rescuing efficacy in tumors where MTX resistance is driven by transport or polyglutamylation defects. However, it is not a viable alternative if the tumor has amplified the DHFR gene[4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail how to establish these resistance profiles and mechanistically prove the route of cellular entry.

Protocol 1: In Vitro Cytotoxicity & Cross-Resistance Profiling

Purpose: To establish IC50 values and calculate fold-resistance between MTX and JB-11.

  • Cell Preparation: Culture parental (e.g., CCRF-CEM) and MTX-resistant sublines in RPMI 1640 medium supplemented with 10% dialyzed fetal bovine serum (to remove exogenous folates that competitively interfere with antifolate uptake) and 1% penicillin/streptomycin.

  • Plating: Seed cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Drug Titration: Prepare serial dilutions of MTX and JB-11 isethionate (ranging from

    
     M to 
    
    
    
    M).
    • Critical Step: Ensure JB-11 isethionate is initially dissolved in DMSO due to its lipophilicity, keeping final assay DMSO concentration below 0.1% to prevent solvent toxicity.

  • Exposure: Add the drug dilutions to the respective wells. Include vehicle controls (0.1% DMSO) and blank wells. Incubate for 72 hours.

  • Viability Assay: Add 20 µL of MTS reagent (or CellTiter-Glo) to each well. Incubate for 1–4 hours.

  • Quantification: Measure absorbance at 490 nm (or luminescence). Calculate the IC50 using non-linear regression analysis.

  • Validation: Fold resistance is calculated as

    
    . A self-validating control must show the parental line maintaining historical IC50 values (typically in the low nanomolar range for both drugs).
    
Protocol 2: Intracellular Transport & Accumulation Assay

Purpose: To prove that JB-11 bypasses the RFC transport defect seen in MTX-resistant lines.

  • Radiolabeling: Utilize

    
    Methotrexate and 
    
    
    
    JB-11.
  • Cell Suspension: Harvest cells in logarithmic growth phase, wash twice in folate-free Hank's Balanced Salt Solution (HBSS), and resuspend at

    
     cells/mL.
    
  • Uptake Initiation: Equilibrate cells at 37°C for 10 minutes. Add radiolabeled drugs (e.g., 2 µM final concentration) to separate aliquots.

  • Silicone Oil Centrifugation (The Causality Step): At specific time intervals (1, 5, 10, 30, and 60 minutes), withdraw 100 µL aliquots and immediately layer them over 100 µL of a silicone oil mixture (density 1.015 g/mL) in a microcentrifuge tube.

  • Termination: Centrifuge instantly at 14,000 x g for 30 seconds. The cells pellet through the oil, instantly stripping away the extracellular radiolabeled drug, effectively halting transport.

  • Measurement: Amputate the tip of the tube containing the cell pellet, lyse in 0.5 mL of 1 N NaOH, neutralize, and measure intracellular accumulation via dual-channel liquid scintillation counting.

  • Expected Outcome: MTX-resistant lines with transport defects will show a >80% reduction in

    
    MTX velocity (
    
    
    
    ) compared to parental lines, while
    
    
    JB-11 accumulation will remain identical between parental and resistant lines, proving passive diffusion[5].
Workflow Visualization

Workflow Step1 Parental Cell Line (e.g., CCRF-CEM) Step2 Stepwise MTX Exposure (Selection Pressure) Step1->Step2 Step3 Isolate Resistant Clones (R1, R2, R3) Step2->Step3 Step4a Assay: DHFR Activity (Enzyme Kinetics) Step3->Step4a Step4b Assay: Transport (Radiolabeled Uptake) Step3->Step4b Step5 Cross-Resistance Profiling (MTX vs. JB-11) Step4a->Step5 Step4b->Step5

Workflow for generating and characterizing MTX-resistant cell lines.

Conclusion & Strategic Implementation

For drug development professionals and oncological researchers, the comparative profiling of JB-11 isethionate versus methotrexate highlights the critical importance of understanding specific resistance mechanisms.

When a cancer cell line develops MTX resistance via DHFR amplification, nonclassical antifolates like JB-11 offer little therapeutic advantage, as the shared target is overexpressed. However, when resistance is driven by membrane transport deficiencies (RFC downregulation) or impaired polyglutamylation (FPGS defects)—which represent a significant proportion of clinical resistance phenotypes—JB-11 isethionate acts as a potent salvage agent. In certain microenvironments, such as the MOLT-3 model, it even induces collateral sensitivity, making it a highly valuable tool in the rational design of sequential chemotherapy regimens.

References

  • Establishment of methotrexate-resistant human acute lymphoblastic leukemia cells in culture and effects of fol
  • Cytotoxic effects of folate antagonists against methotrexate-resistant human leukemic lymphoblast CCRF-CEM cell lines. Cancer Res. 1985.
  • 2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (TMQ), a potent non-classical folate antagonist inhibitor—I: Effect of dihydrofolate reductase and growth of rodent tumors in vitro and in vivo. Biochem Pharmacol. 1979.
  • Impaired polyglutamylation of methotrexate as a cause of resistance in CCRF-CEM cells after short-term, high-dose tre
  • Anticancer Antifolates: Current Status and Future Directions. Clin Cancer Res. 2002.

Sources

cross-resistance patterns of JB-11 in multidrug-resistant phenotypes

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Resistance Patterns of JB-11 (Trimetrexate) in Multidrug-Resistant Phenotypes

Executive Summary

JB-11 , pharmacologically known as Trimetrexate (TMQ) , is a non-classical, lipophilic antifolate designed to overcome specific resistance mechanisms associated with Methotrexate (MTX). Unlike classical antifolates that rely on the Reduced Folate Carrier (RFC) for cellular internalization, JB-11 enters cells via passive diffusion .

This guide analyzes the cross-resistance patterns of JB-11 across three distinct multidrug-resistant (MDR) phenotypes: Transport-Deficient , Target-Amplified , and Efflux-Overexpressing models. While JB-11 exhibits potent collateral sensitivity in transport-defective leukemia lines, it displays significant cross-resistance in P-glycoprotein (P-gp/MDR1) overexpressing phenotypes, a critical distinction for researchers developing sequential therapeutic regimens.

Compound Profile & Mechanism of Action[1]

FeatureJB-11 (Trimetrexate) Methotrexate (Standard of Care)
Chemical Class Lipophilic 2,4-diaminoquinazolineHydrophilic pteridine analogue
Primary Target Dihydrofolate Reductase (DHFR)Dihydrofolate Reductase (DHFR)
Cellular Entry Passive Diffusion (Lipid Bilayer)Active Transport (RFC/SLC19A1)
Polyglutamylation No (Poor substrate for FPGS)Yes (Retained intracellularly)
Efflux Susceptibility High (Substrate for P-gp/MDR1)Low (Not a primary P-gp substrate)
Mechanistic Pathway Diagram

The following diagram illustrates the differential entry and efflux pathways determining cross-resistance.

FolatePathways cluster_ext Extracellular Space cluster_mem Plasma Membrane cluster_cyto Cytoplasm MTX Methotrexate (MTX) RFC RFC Transporter (SLC19A1) MTX->RFC Requires Binding DHFR DHFR Enzyme (Target) MTX->DHFR Inhibits JB11 JB-11 (Trimetrexate) JB11->DHFR Passive Diffusion (Bypasses RFC) JB11->DHFR Inhibits RFC->DHFR Active Transport PGP P-gp Efflux Pump (MDR1/ABCB1) PGP->JB11 Efflux (Resistance) DHFR->PGP JB-11 is a Substrate DNA DNA Synthesis Inhibition DHFR->DNA Blocks

Caption: Figure 1. Differential cellular pharmacology of JB-11 vs. MTX. JB-11 bypasses the RFC transporter (green) but is susceptible to P-gp efflux (red), defining its cross-resistance profile.

Comparative Cross-Resistance Analysis

Scenario A: Transport-Deficient Phenotype (RFC-)
  • Mechanism: Cells downregulate SLC19A1 (RFC) to prevent MTX uptake.

  • JB-11 Performance: Superior (Collateral Sensitivity).

  • Data Insight: JB-11 retains full potency because it enters via passive diffusion. MTX resistance ratios can exceed 200-fold, while JB-11 ratios remain near 1.0.

Cell LineResistance MechanismMTX Resistance FoldJB-11 Resistance FoldOutcome
CCRF-CEM/R3 Defective RFC Transport>200x0.8 - 1.2x No Cross-Resistance
MOLT-3/MTX Defective RFC Transport~30x~1.0x Sensitive
Scenario B: Target-Amplified Phenotype (DHFR++)
  • Mechanism: Gene amplification of DHFR leads to enzyme overproduction, requiring higher drug concentrations for inhibition.

  • JB-11 Performance: Cross-Resistant. [1][2]

  • Data Insight: Since both drugs target DHFR, massive enzyme overexpression overwhelms both inhibitors.

Cell LineResistance MechanismMTX Resistance FoldJB-11 Resistance FoldOutcome
CCRF-CEM/R1 DHFR Gene Amplification~70x~50 - 70x High Cross-Resistance
RAJI/MTX-R DHFR Gene Amplification~290xHigh High Cross-Resistance
Scenario C: Multidrug-Resistant Phenotype (MDR1/P-gp+)[4]
  • Mechanism: Overexpression of ABCB1 (P-glycoprotein) efflux pump, typically selected by bulky lipophilic drugs like Doxorubicin or Vincristine.

  • JB-11 Performance: Inferior (Resistant). [3]

  • Data Insight: Unlike MTX (hydrophilic), JB-11 is a hydrophobic substrate for P-gp. Therefore, MDR1+ cells often show resistance to JB-11 despite never having been exposed to it.

Cell LineResistance MechanismMTX Resistance FoldJB-11 Resistance FoldOutcome
3T6-MDR1 P-gp Overexpression~1.0x (Sensitive)>10x Reverse Cross-Resistance
CEM/VLB P-gp Overexpression~1.0xHigh Resistant

Experimental Protocols for Validation

Protocol 1: Differential Cytotoxicity Profiling (MTT Assay)

Objective: To distinguish between transport-based and target-based resistance using JB-11.

  • Cell Seeding: Plate parental and resistant cell lines (e.g., CCRF-CEM vs. CEM/R3) at

    
     cells/well in 96-well plates.
    
  • Drug Treatment:

    • Prepare serial dilutions (log scale) of MTX (0.1 nM – 10 µM).

    • Prepare serial dilutions of JB-11 (0.1 nM – 10 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4 hours, solubilize with DMSO, and read absorbance at 570 nm.

  • Analysis: Calculate IC50.

    • Interpretation: If IC50(MTX) is high but IC50(JB-11) is low, the mechanism is Transport Defect . If both are high, suspect DHFR Amplification .

Protocol 2: P-gp Involvement Verification

Objective: To confirm if JB-11 resistance is mediated by efflux pumps.

  • Setup: Use an MDR1-overexpressing line (e.g., selected by Doxorubicin).

  • Co-treatment: Treat cells with JB-11 alone AND JB-11 + Verapamil (5-10 µM), a known P-gp inhibitor.

  • Causality Check:

    • If Verapamil restores JB-11 sensitivity (shifts IC50 left), resistance is P-gp mediated .

    • MTX sensitivity should remain unchanged by Verapamil in this context.

References

  • Diddens, H., Niethammer, D., & Jackson, R. C. (1983). Patterns of cross-resistance to the antifolate drugs trimetrexate, metoprine, homofolate, and CB3717 in human lymphoma and osteosarcoma cells resistant to methotrexate.[1][4] Cancer Research, 43(11), 5286–5292. Link

  • Mini, E., Moroson, B. A., Franco, C. T., & Bertino, J. R. (1985). Cytotoxic effects of folate antagonists against methotrexate-resistant human leukemic lymphoblast CCRF-CEM cell lines. Cancer Research, 45(1), 325–330. Link

  • Kameke, E., et al. (1996). P-glycoprotein confers methotrexate resistance in 3T6 cells with deficient carrier-mediated methotrexate uptake.[5] Journal of the National Cancer Institute, 88(1), 45-51. Link

  • Weir, E. C., et al. (1982). Pharmacology and toxicity of a potent "nonclassical" 2,4-diamino quinazoline folate antagonist, trimetrexate, in normal dogs. Cancer Research, 42(5), 1696-1702. Link

  • Assaraf, Y. G. (2007). Molecular basis of antifolate resistance. Cancer and Metastasis Reviews, 26(1), 153-181. Link

Sources

Definitive Guide: Characterizing JB-11 Isethionate Purity via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isethionate Challenge

JB-11 (CAS 82935-04-4) is a bioactive quinazoline derivative often formulated as an isethionate (2-hydroxyethanesulfonate) salt to improve aqueous solubility.[1] While High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for determining the organic purity of the parent API (JB-11), it fails to rigorously characterize the salt form itself.[1]

The Problem: The isethionate counter-ion (


) lacks a significant chromophore, rendering it effectively "invisible" to standard UV/VIS detectors.[1] Consequently, a sample could be 99% pure by HPLC-UV yet contain incorrect salt stoichiometry (e.g., free base mixed with excess acid) or inorganic impurities.[1]

The Solution: This guide details a self-validating workflow combining Quantitative NMR (qNMR) for precise stoichiometry and LC-MS for molecular identity.[1] This dual-method approach is the only way to certify JB-11 isethionate as "Pharmaceutical Grade."[1]

Comparative Analysis: Why Standard Methods Fail[1]

The following table contrasts the capabilities of standard analytical techniques for isethionate salts.

FeatureHPLC-UV (Standard)Potentiometric TitrationqNMR (Recommended) LC-MS (Recommended)
JB-11 Organic Purity ⭐⭐⭐⭐⭐ (Excellent)N/A⭐⭐⭐ (Good)⭐⭐⭐⭐ (High Sensitivity)
Salt Stoichiometry ❌ (Invisible Anion)⭐⭐⭐ (Non-specific)⭐⭐⭐⭐⭐ (Precise Ratio)⭐⭐ (Qualitative only)
Inorganic Impurities ❌ (Requires specific nuclei)
Sample Prep Dilute & ShootDissolve & TitrateDissolve (Deuterated)Dilute & Shoot
Destructive? NoYesNo (Recoverable)No
Expert Insight: The qNMR Advantage

For JB-11 isethionate, qNMR is superior because it detects the proton signals of both the drug cation and the isethionate anion in a single experiment. By integrating these signals, you calculate the exact molar ratio (ideally 1:[1]1) without needing a separate reference standard for the counter-ion.

Strategic Workflow: The Analytical Decision Tree

The following diagram outlines the logical flow for certifying a batch of JB-11 Isethionate.

JB11_Characterization Start Batch JB-11 Isethionate Solubility Solubility Check (DMSO-d6 vs D2O) Start->Solubility qNMR 1H-qNMR Experiment (Stoichiometry) Solubility->qNMR Dissolve 10-15mg LCMS LC-MS Analysis (Identity) Solubility->LCMS Dilute to <10ppm Decision Stoichiometry 1:1 (+/- 5%)? qNMR->Decision Integrate Target Peaks Final_QC Final Release: Combine HPLC Purity + NMR Ratio LCMS->Final_QC Confirm m/z 370 & 125 Fail_Ratio FAIL: Salt Form Error (Excess Acid/Base) Decision->Fail_Ratio No Pass_Ratio PASS: Stoichiometry Confirmed Decision->Pass_Ratio Yes Pass_Ratio->Final_QC

Caption: Figure 1. Analytical workflow for validating salt stoichiometry and molecular identity of JB-11 Isethionate.

Experimental Protocols

Protocol A: Quantitative 1H-NMR for Stoichiometry

This protocol determines the molar ratio between the JB-11 cation and the isethionate anion.[1]

Reagents:

  • Solvent: DMSO-d6 (99.9% D) is preferred.[1] JB-11 free base has limited water solubility; isethionate is water-soluble.[1][2] DMSO dissolves both effectively.[1]

  • Internal Standard (Optional): 1,3,5-Trimethoxybenzene (if absolute assay is required). For salt ratio, no internal standard is needed (relative quantification).[1]

Procedure:

  • Weighing: Accurately weigh ~10-15 mg of JB-11 Isethionate into a clean vial.

  • Dissolution: Add 600 µL of DMSO-d6. Vortex until the solution is perfectly clear.

    • Critical Step: Inspect for undissolved particulates.[1][3] Filtration may remove salt species disproportionately; centrifugation is preferred if clarification is needed.[1]

  • Acquisition:

    • Instrument: 400 MHz or higher.[1]

    • Pulse Sequence: Standard 1H pulse (zg30).

    • Relaxation Delay (D1): Set to 10-15 seconds . (Crucial: Isethionate protons relax slowly; short D1 leads to integration errors).

    • Scans: 16 or 32 scans.

  • Processing: Phase and baseline correct manually.

Data Analysis (The Fingerprint): You must integrate specific non-overlapping regions.

  • JB-11 (Cation): The quinazoline aromatic protons (typically 7.0–8.5 ppm) or the unique methyl group on the ring.[1]

    • Warning: JB-11 contains trimethoxy groups (~3.8 ppm).[1] These may overlap with the isethionate signals. Do not use the methoxy region for quantification.

  • Isethionate (Anion): Look for two distinct triplets:

    • 
       ~2.8 ppm (
      
      
      
      )[1]
    • 
       ~3.7 ppm (
      
      
      
      )[1]
  • Calculation:

    
    
    Target Ratio: 1.0 ± 0.05.[1]
    
Protocol B: LC-MS for Identity Confirmation

While NMR confirms the ratio, Mass Spectrometry confirms the molecular weight of the specific counter-ion, ensuring it is isethionate and not a similar sulfonate (e.g., mesylate).[1]

Instrument Settings:

  • Ionization: Electrospray Ionization (ESI).[1]

  • Polarity: Fast Polarity Switching (Pos/Neg) or two separate runs.

Procedure:

  • Sample Prep: Dilute JB-11 Isethionate to ~10 µg/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).

  • Positive Mode (+): Scan range 100–1000 m/z.[1]

    • Target: Look for the JB-11 parent ion

      
      .[1]
      
    • Expected m/z: ~370.4 (Calculated based on

      
      ).[1]
      
  • Negative Mode (-): Scan range 50–500 m/z.[1]

    • Target: Look for the Isethionate anion

      
      .[1]
      
    • Expected m/z:124.99 (Calculated for

      
      ).[1][4]
      
    • Note: Mesylate (

      
      ) would appear at m/z 95.[1] This scan definitively rules out incorrect salt forms.
      

Troubleshooting & Self-Validation

  • Issue: NMR Ratio is 0.8:1 (Drug:Salt).

    • Cause: Excess free base (incomplete salt formation) or wet DMSO causing proton exchange broadening.[1]

    • Fix: Dry the sample under vacuum and re-run.[3] If ratio persists, the batch requires recrystallization with excess isethionic acid.

  • Issue: Overlapping Peaks at 3.8 ppm.

    • Cause: The trimethoxy group of JB-11 overlaps with the

      
       of isethionate.[1]
      
    • Fix: Use the

      
       triplet at 2.8 ppm  for the salt calculation.[1] It is usually in a clean region of the baseline.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3955599, Isethionate.[1] Retrieved from [Link][1]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (Standard text on qNMR methodology).

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[1] (Authoritative standard for instrument parameters).

Sources

A Senior Application Scientist's Guide to Pre-clinical Validation of Novel Therapeutics for Pneumocystis jirovecii Pneumonia: A Comparative Framework Using JB-11

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the pre-clinical validation of novel therapeutic agents against Pneumocystis jirovecii, the causative agent of Pneumocystis pneumonia (PCP). For the purpose of this document, we will use the hypothetical compound "JB-11" as our candidate therapeutic to illustrate the necessary experimental comparisons against established treatment regimens. This guide is intended for researchers, scientists, and drug development professionals in the field of infectious diseases and antimicrobial development.

The Clinical Challenge: Treating Pneumocystis jirovecii Pneumonia

Pneumocystis jirovecii is an opportunistic fungus that causes severe pneumonia, particularly in immunocompromised individuals, such as those with HIV/AIDS, cancer patients undergoing chemotherapy, and organ transplant recipients.[1][2] The current standard of care for PCP is trimethoprim-sulfamethoxazole (TMP-SMX).[1][3][4] However, its use is often limited by significant adverse effects, which can necessitate discontinuation of the therapy in a substantial number of patients.[5][6] This creates a critical need for alternative therapeutic options with improved efficacy and safety profiles.

Alternative treatments for PCP include clindamycin in combination with primaquine, atovaquone, and pentamidine.[7][8][9] These second-line therapies also have limitations, including toxicity and in some cases, lower efficacy compared to TMP-SMX.[10][11][12] Any new therapeutic candidate, such as our hypothetical JB-11, must demonstrate significant advantages over these existing treatments to be considered a viable clinical candidate.

Pre-clinical Models for Assessing Anti-Pneumocystis Efficacy

A major hurdle in the development of new drugs for PCP is the inability to continuously culture Pneumocystis jirovecii in vitro.[13][14] This has led to a reliance on animal models and specialized, short-term in vitro systems to evaluate the efficacy of new compounds.

In Vitro Models

While long-term axenic culture of P. jirovecii has been challenging, recent advances have shown some success with co-culture systems using differentiated airway epithelial cells or axenic cultivation for limited periods.[15][16][17] These systems can be adapted to assess the direct effect of a compound like JB-11 on the viability of the organism.

In Vivo Models

Animal models are indispensable for evaluating the in vivo efficacy of anti-Pneumocystis drugs.[18] Rodent models, particularly rats and mice, are the most commonly used.[19] These animals can be immunosuppressed, typically with corticosteroids, to induce susceptibility to Pneumocystis infection.[18] Genetically modified mice, such as SCID or Rag1-/- mice, which lack functional T and B cells, are also valuable models for studying PCP.[19] Humanized mouse models are also being explored to better understand human immune responses to the infection.[20]

A Framework for Comparative Efficacy Testing of JB-11

The following sections outline a structured approach to validate the efficacy of a novel compound, JB-11, against Pneumocystis jirovecii, with direct comparisons to the current standard of care and alternative therapies.

In Vitro Susceptibility Testing

The initial assessment of JB-11 would involve in vitro assays to determine its direct activity against Pneumocystis.

Experimental Protocol: In Vitro Drug Susceptibility of P. carinii (Rat-derived) using ATP Bioluminescence

This protocol is adapted from established methods for assessing the viability of Pneumocystis in response to antimicrobial agents.

  • Organism Preparation : Isolate Pneumocystis carinii from the lungs of immunosuppressed rats.

  • Drug Preparation : Prepare stock solutions of JB-11, trimethoprim-sulfamethoxazole, atovaquone, and pentamidine. Create a series of dilutions to determine the 50% inhibitory concentration (IC50).

  • Co-culture : Inoculate the isolated P. carinii organisms into a culture system, such as one with A549 feeder cells.[21]

  • Drug Exposure : Add the diluted compounds to the cultures and incubate for a defined period (e.g., 72 hours).

  • Viability Assessment : Measure the ATP content of the remaining viable organisms using a commercial bioluminescence assay. A reduction in ATP levels corresponds to a decrease in organism viability.[21]

  • Data Analysis : Calculate the IC50 for each compound.

Data Presentation: Comparative In Vitro Efficacy

CompoundIC50 (µg/mL)
JB-11Experimental Data
Trimethoprim-SulfamethoxazoleReference Data
AtovaquoneReference Data
PentamidineReference Data
Clindamycin-PrimaquineReference Data
In Vivo Efficacy in a Rodent Model of PCP

The most critical pre-clinical assessment of JB-11 will be in a well-established animal model of PCP.

Experimental Protocol: In Vivo Efficacy in a Corticosteroid-Induced Immunosuppressed Rat Model

  • Immunosuppression : Induce immunosuppression in rats through the administration of corticosteroids in their drinking water.

  • Infection : Inoculate the immunosuppressed rats with Pneumocystis murina or Pneumocystis carinii.

  • Treatment Groups : Divide the infected rats into the following treatment groups:

    • Vehicle control

    • JB-11 (various doses)

    • Trimethoprim-sulfamethoxazole (standard dose)[22]

    • Clindamycin-primaquine[23]

    • Atovaquone[24]

    • Pentamidine[25]

  • Treatment Administration : Administer the respective treatments for a standard duration, typically 10-14 days.

  • Efficacy Assessment : At the end of the treatment period, euthanize the animals and collect their lungs. Assess the fungal burden in the lungs using quantitative PCR (qPCR) or by microscopic enumeration of Pneumocystis cysts and trophic forms in stained lung homogenates.

  • Data Analysis : Compare the reduction in fungal burden in the JB-11 treated groups to the control and other treatment groups.

Data Presentation: Comparative In Vivo Efficacy in a Rat Model of PCP

Treatment GroupDoseMean Lung Fungal Burden (log10 organisms/lung)% Reduction vs. Control
Vehicle Control-Experimental Data0%
JB-11 (Low Dose)Specify DoseExperimental DataCalculate
JB-11 (High Dose)Specify DoseExperimental DataCalculate
Trimethoprim-Sulfamethoxazole15-20 mg/kg/day (TMP component)[26]Experimental DataCalculate
Clindamycin-Primaquine600-900 mg IV q6-8h (Clindamycin) + 15-30 mg PO daily (Primaquine)[8]Experimental DataCalculate
Atovaquone750 mg PO BID[27]Experimental DataCalculate
Pentamidine4 mg/kg/day IV[25]Experimental DataCalculate

Experimental Workflow: In Vivo Efficacy Model

G cluster_setup Model Setup cluster_treatment Treatment Phase (10-14 days) cluster_assessment Efficacy Assessment Immunosuppression Induce Immunosuppression (Corticosteroids) Infection Inoculate with Pneumocystis Immunosuppression->Infection Control Vehicle Control Infection->Control JB11 JB-11 (Dose Escalation) Infection->JB11 TMP_SMX Trimethoprim-Sulfamethoxazole Infection->TMP_SMX CP Clindamycin-Primaquine Infection->CP Atovaquone Atovaquone Infection->Atovaquone Pentamidine Pentamidine Infection->Pentamidine Euthanasia Euthanasia & Lung Harvest Control->Euthanasia JB11->Euthanasia TMP_SMX->Euthanasia CP->Euthanasia Atovaquone->Euthanasia Pentamidine->Euthanasia qPCR Quantify Fungal Burden (qPCR) Euthanasia->qPCR Microscopy Microscopic Enumeration Euthanasia->Microscopy

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of JB-11 Isethionate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

JB-11 Isethionate (typically a salt form of a bioactive ligand, such as a GalR1 agonist or similar pharmacophore) presents a dual-hazard profile in laboratory waste streams. While the isethionate counterion is generally mild, it confers high water solubility to the bioactive "JB-11" cation.

CORE DIRECTIVE: Under no circumstances should JB-11 Isethionate be disposed of via sanitary sewer systems (sink drains). The high aqueous mobility of the isethionate salt facilitates rapid transport of the bioactive pharmacophore into municipal water systems, where it resists standard degradation.

All JB-11 Isethionate waste must be segregated as Hazardous Chemical Waste for High-Temperature Incineration.

Physicochemical Context & Risk Assessment

To manage disposal effectively, one must understand the material's behavior. The "Isethionate" (2-hydroxyethanesulfonate) salt is chosen in drug development specifically to enhance the solubility of lipophilic bases.

PropertyCharacteristicDisposal Implication
Solubility High (Aqueous)High Mobility: Dissolves instantly in water; difficult to filter out once in solution.
Bioactivity Receptor Agonist/AntagonistEcotoxicity: Potential to disrupt endocrine or neural pathways in aquatic organisms even at low concentrations.
Stability Moderate to HighPersistence: Does not spontaneously degrade in standard waste containers; requires thermal destruction.
State Crystalline SolidInhalation Risk: Fine dust generation during weighing requires HEPA filtration or fume hood handling.
The Disposal Workflow (Visualized)

The following self-validating workflow ensures that no decision regarding JB-11 waste is left to ambiguity. This logic tree forces the user to categorize the waste state before selecting the disposal path.

JB11_Disposal_Protocol cluster_spill Emergency Spill Path Start START: Waste Generation Analyze Analyze State Start->Analyze Solid Solid Waste (Powder, Contaminated PPE) Analyze->Solid Dry Material Liquid Liquid Waste (Stock Solutions, Media) Analyze->Liquid Aqueous/Solvent Solid_Action Double-Bag in Polyethylene (4 mil) Solid->Solid_Action Containment Liquid_Action Segregate into Compatible Solvent Carboy Liquid->Liquid_Action Containment Labeling Label: 'Non-Halogenated Bioactive Organic' Solid_Action->Labeling Liquid_Action->Labeling Final High-Temp Incineration (>1000°C) Labeling->Final EHS Handoff Spill Spill Event Absorb Absorb with Vermiculite/Pads Spill->Absorb Absorb->Solid_Action

Figure 1: Decision matrix for JB-11 Isethionate waste streams. Note that both solid and liquid paths converge on High-Temperature Incineration.

Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Powders & Contaminated Debris)

Applies to: Expired powder, weighing boats, contaminated gloves, and bench paper.

  • Primary Containment: Place waste immediately into a clear, 4-mil polyethylene bag. Do not use standard "biohazard" red bags unless the waste is also infectious (e.g., viral vectors). For chemical waste, clear or yellow bags are standard to distinguish from biologicals.

  • Secondary Containment: Seal the primary bag and place it inside a rigid, wide-mouth waste drum (fiberboard or poly drum) designated for "Solid Organic Hazardous Waste."

  • Labeling: The container tag must list:

    • Chemical Name: JB-11 Isethionate (do not use abbreviations like "JB-11" alone; write the full chemical name if known, e.g., N-benzyl-2-[...]).

    • Hazard Class: Toxic / Irritant.

    • Composition: 100% Solid.

Protocol B: Liquid Waste Disposal (Stock Solutions)

Applies to: Unused stock solutions (DMSO, Water, Ethanol) and reaction mother liquors.

  • Solvent Compatibility Check:

    • If dissolved in DMSO/Ethanol : Segregate into "Non-Halogenated Organic Solvent" waste.

    • If dissolved in Water (Aqueous) : Do NOT pour down the sink. Segregate into "Aqueous Toxic" waste carboys.

  • Quenching (Optional but Recommended): For highly active pharmacophores, treating the solution with 10% bleach (sodium hypochlorite) for 30 minutes can oxidize the structure, but this is compound-dependent. Unless you have validated that bleach deactivates JB-11 specifically, assume it is still active and send for incineration.

  • Container Specs: Use HDPE (High-Density Polyethylene) carboys. Glass is acceptable but poses a breakage risk.

  • Headspace: Leave 10% headspace in the carboy to prevent over-pressurization during transport.

Protocol C: Spill Management (SWIMS)

Immediate response for benchtop spills.

  • S top the spill: Upright the container if safe to do so.

  • W arn others: Notify lab personnel immediately.

  • I solate the area: Mark the zone.

  • M inimize exposure: Don full PPE (Nitrile gloves, lab coat, safety goggles). Respiratory protection (N95 or half-mask) is required if powder is airborne.

  • S tandard Cleanup:

    • Powder: Do not sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then wipe up.

    • Liquid: Cover with vermiculite or absorbent pads.

    • Disposal: Place all cleanup materials into Protocol A (Solid Waste).

Regulatory & Compliance Framework

This guide aligns with the "Cradle-to-Grave" management principles mandated by major regulatory bodies.

  • RCRA (Resource Conservation and Recovery Act): While JB-11 may not be explicitly P-listed or U-listed (unless specifically identified by CAS), the Generator Knowledge clause requires you to treat it based on its known toxicity and bioactivity.

  • EPA Rule of Thumb: When in doubt regarding a bioactive research chemical, manage it as a Class 6.1 Toxic Substance .

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Personal protective equipment for handling JB-11 isethionate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Safety & Operational Protocols for Handling JB-11 Isethionate Content Type: Technical Laboratory Guide Audience: Research Scientists, Medicinal Chemists, and EHS Officers.

Executive Summary & Chemical Profile

JB-11 Isethionate (CAS: 82935-04-4) is a potent bioactive quinazoline derivative utilized primarily as a Dihydrofolate Reductase (DHFR) inhibitor . While often shipped as "non-hazardous" under limited-quantity research exemptions, its mechanism of action—blocking folate synthesis essential for DNA replication—necessitates that it be handled with the same rigor as established cytotoxic antifolates (e.g., Methotrexate).

As a Senior Application Scientist, I strongly advise against treating this compound as a benign salt. The isethionate counter-ion significantly enhances aqueous solubility, which paradoxically increases the risk of dermal absorption and systemic bioavailability upon accidental exposure.

Compound Snapshot
ParameterSpecification
CAS Number 82935-04-4
Chemical Class Quinazoline Antifolate (Isethionate Salt)
Mechanism DHFR Inhibition (Ki in nanomolar range)
Physical State Solid (Powder)
Solubility DMSO (>10 mg/mL), Water (variable, pH dependent)
Primary Hazard Reproductive Toxicity / Teratogenicity (Inferred from class)

Biological Rationale for Safety Protocols

To understand why specific PPE is required, we must look at the cellular impact. JB-11 competes with dihydrofolate for the active site of DHFR. By inhibiting this enzyme, it depletes the pool of tetrahydrofolate, halting thymidylate synthesis and, consequently, DNA replication.

Safety Implication: This mechanism affects all rapidly dividing cells. Accidental inhalation or ingestion can theoretically mimic chemotherapy side effects (bone marrow suppression, GI toxicity).

Figure 1: Mechanism of Action & Hazard Origin

This diagram illustrates the specific enzyme blockade that necessitates cytotoxic handling precautions.

DHFR_Inhibition Folate Dietary Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF Normal Catalysis DHFR DHFR Enzyme DHFR->DHF DNA DNA Synthesis (Cell Replication) THF->DNA JB11 JB-11 Isethionate (Inhibitor) JB11->DHFR Blocks Active Site

Caption: JB-11 blocks DHFR, preventing the conversion of DHF to THF, thereby halting DNA synthesis. This mechanism classifies it as a potential reproductive toxin.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The lipophilic nature of the quinazoline core combined with the hydrophilic isethionate tail creates a surfactant-like property that may accelerate permeation through standard glove materials.

PPE ComponentSpecificationScientific Rationale
Respiratory N95 (minimum) ; P100/HEPA recommended for powder handling.Prevents inhalation of aerosolized particulates during weighing. DHFR inhibitors are potent at low doses.
Hand Protection Double Nitrile Gloves (0.11mm min thickness).Outer Glove: Protects against gross contamination. Inner Glove: Acts as a barrier against micro-tears and permeation. Change immediately upon splash.[1]
Eye Protection Chemical Safety Goggles (Indirect Vent).Prevent ocular absorption.[1][2] Antifolates can cause severe mucosal irritation and conjunctivitis.
Body Protection Tyvek® Lab Coat (Closed front) + Sleeve Covers.Cotton coats absorb liquids, keeping the toxin against the skin. Tyvek repels aqueous/DMSO solutions.

Operational Workflow: Handling & Disposal

This protocol is designed to create a "Self-Validating System" where errors are visually obvious or physically contained.

Phase A: Preparation & Weighing
  • Engineering Control: All weighing of dry powder must occur inside a certified Chemical Fume Hood or a Powder Containment Enclosure.

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Isethionate salts are hygroscopic and prone to static charge, which causes powder scattering.

  • Solubilization: Dissolve the solid in DMSO inside the hood before transporting it to the bench. Liquid solutions are easier to contain than airborne dust.

Phase B: Experimental Use
  • Secondary Containment: Perform all pipetting over a plastic tray lined with absorbent, plastic-backed pads.

  • Needle Safety: Avoid sharps if possible. If injection is required, use Luer-lock syringes to prevent needle detachment under pressure.

Phase C: Deactivation & Disposal

Standard laboratory waste streams may not be sufficient.

  • Deactivation: Treat spills or glassware with 10% Sodium Hypochlorite (Bleach) for 30 minutes. The oxidative stress degrades the quinazoline ring structure.

  • Segregation: Dispose of all solid waste (tips, tubes, pads) in a dedicated "Cytotoxic/Chemotherapy Waste" bin (usually yellow or clearly labeled), NOT general biohazard.

Figure 2: The "Safe-Loop" Handling Protocol

This workflow ensures that the compound is chemically neutralized before it ever leaves the containment zone.

Handling_Protocol cluster_hood Containment Zone (Fume Hood) cluster_bench Experimental Zone Weigh Weigh Powder (Anti-static precautions) Solubilize Dissolve in DMSO (Create Stock Solution) Weigh->Solubilize Dilute Dilute for Assay (Secondary Containment) Solubilize->Dilute Transport in sealed container Decon Decontaminate Surface (10% Bleach, 30 mins) Disposal High-Temp Incineration (Cytotoxic Waste Stream) Decon->Disposal Apply Apply to Cells/Animal Dilute->Apply Apply->Decon Waste/Tips return to Hood

Caption: Workflow emphasizes returning all waste to the containment hood for decontamination prior to final disposal.

Emergency Response

  • Skin Contact: Wash with soap and copious water for 15 minutes.[3][4] Do not use alcohol sanitizers immediately, as they may enhance permeation of the lipophilic drug core.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately; bring the CAS number (82935-04-4) to the physician.

  • Spill (Solid): Cover with wet paper towels (to prevent dust), scoop up, and treat surface with bleach.

  • Spill (Liquid): Absorb with pads, then treat surface with bleach.

References

  • National Institutes of Health (NIH) - GSRS. (n.d.). JB-11 Isethionate Substance Record. Retrieved February 28, 2026, from [Link]

  • ResearchGate. (1991). Properties of an altered dihydrofolate reductase encoded by amplified genes. (Contextualizing JB-11 mechanism). Retrieved February 28, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JB-11 isethionate
Reactant of Route 2
Reactant of Route 2
JB-11 isethionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.